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  • Product: 1,7-Naphthyridine-6-carboxylic acid
  • CAS: 1368175-86-3

Core Science & Biosynthesis

Foundational

Solubility profile of 1,7-Naphthyridine-6-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1,7-Naphthyridine-6-carboxylic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1,7-Naphthyridine-6-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1,7-Naphthyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[3][4][5][6] Due to the limited availability of specific experimental data for this molecule in public literature, this document emphasizes the foundational principles of solubility, presents a robust experimental protocol for its determination, and explores theoretical and computational models for solubility prediction. This guide is intended to be a practical resource for researchers, enabling them to systematically approach the solubility characterization of 1,7-Naphthyridine-6-carboxylic acid and related compounds.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

1,7-Naphthyridine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial and phosphodiesterase inhibitory effects.[3][4][5][6] 1,7-Naphthyridine-6-carboxylic acid, as a specific analogue, holds potential as a key intermediate or a pharmacologically active agent itself.[7]

The solubility of this compound in various organic solvents is a pivotal parameter for several reasons:

  • Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and crystallization of the final product.[2][8]

  • Formulation Development: Understanding the solubility is fundamental for designing effective dosage forms, whether for oral, parenteral, or topical administration.[9]

  • Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. Poor solubility can lead to low bioavailability.

  • Process Development: Inadequate solubility data can lead to challenges in scaling up chemical processes, impacting efficiency and cost.[1]

This guide will provide the necessary theoretical and practical framework for researchers to comprehensively evaluate the solubility of 1,7-Naphthyridine-6-carboxylic acid.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a simplified but useful starting point for understanding solubility. At a molecular level, the dissolution of a solid solute in a liquid solvent involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions. The solubility of a compound like 1,7-Naphthyridine-6-carboxylic acid is governed by a combination of its intrinsic properties and the characteristics of the solvent.

Physicochemical Properties of 1,7-Naphthyridine-6-carboxylic Acid

The structure of 1,7-Naphthyridine-6-carboxylic acid, with its heterocyclic aromatic rings and the carboxylic acid functional group, dictates its solubility behavior. Key features include:

  • Polarity: The presence of nitrogen atoms and the carboxylic acid group introduces polarity and the capacity for hydrogen bonding.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the naphthyridine nitrogens can act as hydrogen bond acceptors.

  • Molecular Size and Shape: The planar and rigid structure of the naphthyridine core can influence crystal packing and, consequently, the energy required to break the crystal lattice.[10]

Solvent Properties Influencing Solubility

The choice of solvent is critical. Important solvent properties to consider include:

  • Polarity: Solvents are broadly classified as polar (protic and aprotic) and non-polar. Polar solvents are generally better at dissolving polar solutes.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, DMSO) can only accept them.

  • Dielectric Constant: A measure of a solvent's ability to separate ions.

Predictive Models for Solubility

In the absence of experimental data, several theoretical and computational models can be employed to estimate solubility.[11][12][13]

  • Hansen Solubility Parameters (HSP): This model partitions the total cohesive energy of a substance into dispersion, polar, and hydrogen bonding components.[12] A solute is predicted to be soluble in a solvent if their Hansen parameters are similar.

  • UNIFAC and UNIQUAC Models: These are group contribution methods that estimate activity coefficients, which can then be used to predict solubility.[1][11] However, a limitation is the potential lack of pre-defined group contributions for complex molecules.[1]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict solubility from first principles, requiring only the molecular structure as input.

  • Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms are increasingly being used to develop predictive models.[1][11][13] These models can capture complex relationships between molecular descriptors and solubility.

Experimental Determination of Solubility

A systematic experimental approach is essential for obtaining reliable solubility data. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds, including those with low solubility.[8][14]

Materials and Equipment
  • 1,7-Naphthyridine-6-carboxylic acid (solid, of known purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid 1,7-Naphthyridine-6-carboxylic acid B Add a known volume of organic solvent to vials A->B Dispense C Seal vials and place in a constant temperature shaker B->C D Agitate for a set period (e.g., 24-72 hours) C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant and filter through a syringe filter E->F G Dilute the saturated solution F->G H Analyze by HPLC to determine concentration G->H

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 1,7-Naphthyridine-6-carboxylic acid of known concentrations in a suitable solvent (e.g., DMSO or a mobile phase component) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 1,7-Naphthyridine-6-carboxylic acid to several vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • For finely dispersed solids, centrifugation may be necessary to achieve clear separation.

  • Sampling and Analysis:

    • Carefully withdraw a sample of the clear supernatant.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of 1,7-Naphthyridine-6-carboxylic acid.

  • Data Calculation and Reporting:

    • Using the HPLC calibration curve, calculate the concentration of the diluted samples.

    • Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Presentation of Solubility Data

Once experimental data is obtained, it should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.

Table 1: Exemplary Solubility Data for 1,7-Naphthyridine-6-carboxylic Acid at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.1Experimental ValueCalculated Value
EthanolPolar Protic4.3Experimental ValueCalculated Value
AcetonePolar Aprotic5.1Experimental ValueCalculated Value
Ethyl AcetateModerately Polar4.4Experimental ValueCalculated Value
AcetonitrilePolar Aprotic5.8Experimental ValueCalculated Value
DMSOPolar Aprotic7.2Experimental ValueCalculated Value
TolueneNon-polar2.4Experimental ValueCalculated Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Discussion and Interpretation of Results

The interpretation of the solubility data should consider the interplay between the physicochemical properties of 1,7-Naphthyridine-6-carboxylic acid and the solvents.

  • Impact of Polarity and Hydrogen Bonding: It is anticipated that the solubility will be higher in polar solvents, particularly those capable of forming hydrogen bonds with the carboxylic acid and naphthyridine nitrogen atoms. Solvents like DMSO and DMF are often excellent for dissolving such compounds.

  • Structure-Solubility Relationship: The rigid, planar structure of the naphthyridine core might lead to strong crystal lattice energy, potentially limiting solubility even in some polar solvents.[10]

  • Implications for Drug Development: The obtained solubility profile will directly inform solvent selection for crystallization, the feasibility of different formulation strategies, and potential challenges in achieving desired bioavailability.

Conclusion

References

  • Vertex AI Search. (2024). Predicting drug solubility in organic solvents mixtures - Unipd.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Journal of the American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Rowan University. (2025). The Evolution of Solubility Prediction Methods.
  • SpringerLink. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.
  • Pharmaceutical Research and Development. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.
  • ACS Publications. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).
  • PubMed. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).
  • Google Patents. (1969). US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
  • Oriental Journal of Chemistry. (n.d.). Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.

Sources

Exploratory

1,7-Naphthyridine-6-carboxylic Acid: Comprehensive Chemical Identifiers, Synthesis, and Applications in Drug Development

As drug discovery shifts toward highly optimized, target-specific small molecules, the selection of privileged scaffolds becomes paramount. The 1,7-naphthyridine-6-carboxylic acid core has emerged as a highly versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly optimized, target-specific small molecules, the selection of privileged scaffolds becomes paramount. The 1,7-naphthyridine-6-carboxylic acid core has emerged as a highly versatile building block in medicinal chemistry. Its unique diazanaphthalene architecture—characterized by nitrogen atoms at positions 1 and 7 and a carboxylic acid at position 6—provides a precise geometric arrangement for hydrogen bonding, metal coordination, and fine-tuning of physicochemical properties.

This technical guide provides an in-depth analysis of the chemical identifiers, synthetic methodologies, and pharmacological applications of the 1,7-naphthyridine-6-carboxylic acid scaffold, designed for researchers and drug development professionals.

Chemical Identity and Core Identifiers

The 1,7-naphthyridine core consists of two fused pyridine rings. Unlike the more common quinoline or isoquinoline systems, the dual-nitrogen system of 1,7-naphthyridine alters the electron density of the aromatic rings, lowering the pKa of the nitrogens and significantly impacting the molecule's polar surface area (PSA). The bare scaffold, 1,7-naphthyridine-6-carboxylic acid, is registered under CAS number 1368175-86-3 [1].

Table 1: Core Chemical Identifiers
IdentifierValue
IUPAC Name 1,7-naphthyridine-6-carboxylic acid
CAS Number 1368175-86-3
Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
SMILES c1cc2cc(C(=O)O)ncc2nc1
InChI InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-5H,(H,12,13)

To expand the chemical space, various functionalized derivatives of this core are utilized as advanced intermediates. Halogenated derivatives, such as 8-chloro-1,7-naphthyridine-6-carboxylic acid, serve as critical cross-coupling partners in late-stage functionalization [2].

Table 2: Key Derivatives and Applications
DerivativeCAS NumberPrimary Application / Target
1,7-Naphthyridine-6-carboxylic acid 1368175-86-3Core Scaffold / Building Block
8-Chloro-1,7-naphthyridine-6-carboxylic acid 1019111-25-1Halogenated Intermediate for Cross-Coupling
7-Methyl-8-oxo-5-phenyl-7,8-dihydro... 168542-35-6Substance-P Receptor / Kinase Inhibitor Libraries
8-Hydroxy-1,7-naphthyridine-6-carboxylic acid 1934541-95-3HIF Hydroxylase Inhibitor Precursor

Structural Significance & Mechanistic Rationale

The selection of 1,7-naphthyridine-6-carboxylic acid in drug design is rarely arbitrary. As an Application Scientist, I evaluate scaffolds based on their ability to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) bottlenecks:

  • Kinase Hinge Binding: The nitrogen at position 7 acts as a potent hydrogen bond acceptor. When positioned correctly in the ATP-binding pocket of kinases like ALK5 (TGF-β RI), it forms critical interactions with the hinge region backbone[3].

  • Metal Coordination: The carboxylic acid at position 6, especially when paired with a heteroatom at position 5 or 8, can act as a bidentate ligand. This is heavily exploited in the design of Hypoxia-Inducible Factor (HIF) hydroxylase inhibitors, where the scaffold coordinates with the active site iron (Fe2+)[4].

  • Efflux Modulation: High efflux ratios often plague CNS-targeted or intracellularly active drugs. By replacing primary amides with the 1,7-naphthyridine core, researchers can reduce the overall PSA and eliminate strong primary hydrogen bond donors, thereby drastically improving membrane permeability and reducing MDR1/BCRP-mediated efflux [5].

Table 3: Quantitative Pharmacological Data of Key Derivatives
Compound / ScaffoldTargetAssay TypePotency / AffinityReference
7-Methyl-8-oxo-5-phenyl derivative Substance-P ReceptorIC500.25 nM[6]
AM-9747 (Naphthyridine core) PRMT5 (MTAP-del)Cellular IC502.7 nM[5]
AM-9747 (Naphthyridine core) PRMT5 (MTAP-WT)Cellular IC500.52 μM[5]

Synthetic Methodologies & Protocols

The synthesis of the free carboxylic acid often proceeds via the saponification of a corresponding ester (e.g., ethyl 1,7-naphthyridine-6-carboxylate). The following protocol details a self-validating workflow for this transformation.

Protocol 1: Saponification of 1,7-Naphthyridine-6-Carboxylate Esters

Causality Note: The reaction requires heating to 70°C to overcome the steric hindrance inherent to the fused bicyclic system. Subsequent acidification must be carefully titrated to pH 2-3; because the naphthyridine core contains basic nitrogens, over-acidification will protonate the nitrogens, creating a highly soluble cationic species that prevents precipitation of the desired product[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the intermediate ester (e.g., 1 mmol) in 8 mL of Methanol (MeOH).

  • Hydrolysis: Add 8 mL of 1 N aqueous NaOH (8 equivalents). Stir the mixture at 70°C for 5 hours. Monitor via LC-MS until the ester mass is completely consumed.

  • Concentration: Remove the MeOH under reduced pressure. Do not evaporate to complete dryness to avoid trapping the sodium salt in an intractable matrix.

  • Reconstitution & Acidification: Take up the aqueous residue in 5 mL of deionized water. Slowly add 6 N aqueous HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.0 - 3.0.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash with cold water and dry under high vacuum to yield the pure 1,7-naphthyridine-6-carboxylic acid.

  • Analytical Validation: Confirm identity and purity using LC-MS (ESI+) and 1H/13C NMR.

Synthesis_Workflow Start Intermediate Ester (e.g., Ethyl 1,7-naphthyridine-6-carboxylate) Step1 Saponification (1N NaOH, MeOH, 70°C) Start->Step1 Base Hydrolysis Step2 Solvent Evaporation & Aqueous Reconstitution Step1->Step2 Concentration Step3 Acidification (6N HCl to pH 2-3) Step2->Step3 Isoelectric Precipitation Product 1,7-Naphthyridine-6-carboxylic acid Precipitate Step3->Product Filtration & Drying QC Validation (LC-MS, 1H/13C NMR) Product->QC Purity Check

Caption: Step-by-step synthetic workflow for the saponification of the 1,7-naphthyridine-6-carboxylic acid core.

Pharmacological Applications & Biological Pathways

One of the most prominent applications of 1,7-naphthyridine-6-carboxylic acid derivatives is the inhibition of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5. Dysregulation of the ALK5 signaling pathway is a primary driver of fibrotic diseases and tumor microenvironment immunosuppression [3].

ALK5_Pathway TGFb TGF-β Ligand TGFbR2 TGF-β RII TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-β RI) TGFbR2->ALK5 Recruits SMAD23 SMAD2/3 Activation ALK5->SMAD23 Phosphorylates Fibrosis Fibrotic Transcription SMAD23->Fibrosis Translocates Inhibitor 1,7-Naphthyridine Derivative Inhibitor->ALK5 ATP-competitive Inhibition

Caption: Mechanism of ALK5 inhibition by 1,7-naphthyridine-6-carboxylic acid derivatives in TGF-β signaling.

Protocol 2: In Vitro ALK5 Kinase Inhibition Assay

To validate the efficacy of synthesized 1,7-naphthyridine derivatives, a robust, self-validating biochemical assay is required. Causality Note: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format. Highly conjugated naphthyridine systems frequently exhibit intrinsic auto-fluorescence in standard fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring that the signal is strictly indicative of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human ALK5 kinase domain, a biotinylated peptide substrate, and ATP at its

    
     concentration in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
    
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1,7-naphthyridine derivative in 100% DMSO. Include SB431542 as a known positive control to validate assay sensitivity.

  • Reaction Initiation: Transfer 100 nL of the compound dilutions into a 384-well assay plate. Add 5 µL of the kinase/substrate master mix. Incubate for 15 minutes at room temperature. Add 5 µL of ATP to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

The 1,7-naphthyridine-6-carboxylic acid scaffold (CAS 1368175-86-3) represents a masterclass in rational drug design. By leveraging its precise hydrogen-bonding geometry and tunable physicochemical properties, medicinal chemists can effectively target complex pathways ranging from ALK5-mediated fibrosis to PRMT5-driven oncogenesis. Strict adherence to pH-controlled synthetic isolation and time-resolved analytical validation ensures the reliable integration of this privileged structure into modern therapeutic pipelines.

References

Sources

Foundational

The 1,7-Naphthyridine Scaffold: A Technical Whitepaper on Electronic Properties, Reactivity, and Synthetic Methodologies

Executive Summary The 1,7-naphthyridine ring system—a fused bicyclic heterocycle composed of two pyridine rings—has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine ring system—a fused bicyclic heterocycle composed of two pyridine rings—has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique electronic architecture, characterized by a highly π-deficient core, dictates a distinct reactivity profile that fundamentally differs from electron-rich aromatic systems. This technical whitepaper provides an in-depth analysis of the physicochemical properties, reactivity landscape, and modern synthetic methodologies associated with the 1,7-naphthyridine scaffold. Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with field-proven experimental protocols to accelerate the development of novel therapeutics, such as phosphodiesterase type 4D (PDE4D) inhibitors, and advanced photophysical materials.

Structural and Electronic Profiling

The fundamental behavior of the 1,7-naphthyridine core is governed by the presence of two electronegative nitrogen atoms at the 1- and 7-positions. These heteroatoms exert strong inductive and resonance electron-withdrawing effects, profoundly depleting the electron density of the carbocyclic framework 1.

Understanding the basicity and ionization potential of this system is critical for predicting its behavior in physiological environments and during metal-catalyzed cross-coupling. Protonation preferentially occurs at the N-7 position rather than N-1, a phenomenon driven by the specific orbital overlap and electronic distribution within the asymmetric fused system 2.

Table 1: Key Physicochemical and Electronic Properties
PropertyQuantitative Value / DescriptorMechanistic Implication & Causality
Molecular Formula C₈H₆N₂Fused bicyclic system; structural isomer of diazanaphthalene.
pKa (Conjugate Acid) ~3.78Weakly basic. Protonation preferentially targets N-7, influencing solubility and binding affinity in drug design.
Electronic Nature Highly π-DeficientThe dual nitrogen atoms act as electron sinks, rendering the carbon atoms highly electrophilic.
EAS Reactivity Highly DisfavoredLack of π-electron density prevents attack by electrophiles; requires extreme conditions or strong activating groups.
SNAr Reactivity Highly Favored (C-6, C-8)Nitrogen atoms stabilize the Meisenheimer intermediate via inductive and resonance effects, facilitating nucleophilic attack.

Reactivity Landscape: The Dichotomy of Substitution

The reactivity of 1,7-naphthyridine is defined by a stark dichotomy: it is exceptionally resistant to Electrophilic Aromatic Substitution (EAS) but highly activated toward Nucleophilic Aromatic Substitution (SNAr) 1.

  • EAS Resistance: The electron-withdrawing nature of the nitrogens leaves the ring carbons electron-poor. Attempting standard nitration or halogenation often results in degradation or requires forcing conditions (e.g., fuming sulfuric acid at elevated temperatures) that are incompatible with complex functional groups.

  • SNAr Activation: The C-6 and C-8 positions are highly susceptible to nucleophilic attack. When a leaving group (such as a halogen) is present at these positions, the adjacent N-7 atom acts as an electron sink, stabilizing the negative charge in the transition state (Meisenheimer complex) and driving the substitution forward.

ReactivityMap Core 1,7-Naphthyridine Core (π-Deficient System) EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Electron withdrawal by N atoms SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Stabilization of Meisenheimer complex EAS_Detail Highly Disfavored (Requires extreme conditions) EAS->EAS_Detail SNAr_Detail Highly Favored (Activated at C-6 & C-8) SNAr->SNAr_Detail

Caption: Logical flow of 1,7-naphthyridine reactivity dictated by its π-deficient electronic structure.

Advanced Synthetic Methodologies

Modern elaboration of the 1,7-naphthyridine core relies on two primary strategies: late-stage functionalization via transition-metal catalysis and de novo cyclization from acyclic or monocyclic precursors.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Late-Stage Functionalization)

This protocol is widely utilized for synthesizing 6,8-disubstituted 1,7-naphthyridines, which are critical precursors for potent PDE4D inhibitors 3.

Mechanistic Rationale: The electron-deficient nature of the 1,7-naphthyridine core accelerates the oxidative addition of the Palladium(0) catalyst into the C-Br bond. The use of a mild aqueous base facilitates the transmetalation step without hydrolyzing sensitive functional groups.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 6,8-dibromo-1,7-naphthyridine (1.0 eq), the desired arylboronic acid (1.1 eq per halogen site), and Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Base Addition: Add an aqueous solution of K₂CO₃ (3.0 eq). The biphasic nature of the base ensures continuous generation of the reactive boronate species.

  • Solvent Degassing: Suspend the mixture in a 1,4-Dioxane/H₂O (4:1 v/v) solvent system. Critical Step: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing the premature oxidation of the Pd(0) species.

  • Thermal Activation: Heat the reaction mixture to 85–90 °C under an inert argon atmosphere for 12 hours.

  • Self-Validating Quality Control: Monitor the reaction via LC-MS. The protocol is validated when the mass corresponding to the di-brominated starting material is completely consumed. Post-purification, ¹H NMR must display the characteristic highly deshielded singlet of the C-8 proton (typically ~9.66 ppm) if mono-substitution is targeted, or its absence if di-substituted.

Protocol B: Silver-Catalyzed One-Pot Cyclization (De Novo Synthesis)

Recent advances have introduced a highly efficient, mild method for constructing functionalized 1,7-naphthyridines using 2-aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydes 4.

Mechanistic Rationale: Silver(I) acts as a highly carbophilic Lewis acid. It selectively coordinates to the alkyne moiety, enhancing its electrophilicity and driving a regioselective nucleophilic attack by the amine. This circumvents the harsh conditions typically required in traditional Skraup or Friedländer syntheses.

Step-by-Step Methodology:

  • Substrate Mixing: In a reaction vial, combine ortho-alkynylquinoline carbaldehyde (1.0 eq) and the 2-aminobenzamide derivative (1.2 eq).

  • Catalyst Introduction: Add 10 mol% of Silver triflate (AgOTf). The triflate counterion is weakly coordinating, ensuring the silver center remains highly active.

  • Cyclization: Dissolve the mixture in Toluene and stir at 80 °C for 6-8 hours.

  • Workup & Filtration: Cool the mixture to room temperature. Filter the crude solution through a pad of Celite to sequester the silver catalyst, followed by solvent evaporation under reduced pressure.

  • Self-Validating Quality Control: The success of the cyclization is validated by FTIR analysis—specifically, the complete disappearance of the characteristic alkyne stretch (~2100 cm⁻¹). Subsequent ¹³C NMR should reveal the emergence of new C=N aromatic signals between 140–160 ppm.

AgCatalysis Start1 ortho-Alkynylquinoline Carbaldehyde Reaction Ag-Catalyzed Cyclization (Mild Conditions) Start1->Reaction Start2 2-Aminobenzamide Derivative Start2->Reaction Workup Simple Workup (Celite Filtration) Reaction->Workup High Yield & Diastereoselectivity Product Functionalized 1,7-Naphthyridine Workup->Product

Caption: Step-by-step workflow for the silver-catalyzed synthesis of 1,7-naphthyridine derivatives.

Applications in Drug Discovery and Materials Science

The functionalized 1,7-naphthyridine core is highly prized in modern therapeutic development. By exploiting its specific pKa and hydrogen-bonding capabilities, medicinal chemists have successfully optimized structure-activity relationships (SAR) to develop highly selective PDE4D inhibitors for inflammatory diseases 3. Furthermore, extended π-conjugated derivatives, such as benzo[c][1,7]naphthyridin-4(3H)-ones, exhibit remarkable photophysical properties, serving as highly efficient fluorophores with significant Stokes shifts for biological imaging and optoelectronic applications 5.

References

  • The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery Source: Benchchem
  • Advances in the Chemistry of 1.7-Naphthyridine Source: Heterocycles / CLOCKSS
  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor Source: Organic Process Research & Development (ACS Public
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials Source: Chemistry Proceedings (MDPI)
  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H)-ones and Thieno[3,2-c][1,7]naphthyridine-6(7H)

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Exploratory

A Preclinical Safety Assessment of 1,7-Naphthyridine-6-carboxylic Acid: An Analog-Based and In Silico Approach

An In-Depth Technical Guide Abstract The 1,7-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a new generation of targeted therapeutics, particularly in the field of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 1,7-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a new generation of targeted therapeutics, particularly in the field of kinase inhibition.[1] As novel derivatives such as 1,7-Naphthyridine-6-carboxylic acid emerge as potential drug candidates, a thorough understanding of their potential toxicity is paramount for progression into clinical development. Direct toxicological data for this specific molecule is not yet publicly available, a common scenario for new chemical entities. This technical guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust preclinical safety assessment. We will leverage a "read-across" approach, analyzing safety data from structurally related naphthyridine isomers, and integrate modern in silico predictive methods to build a putative toxicological profile. This document outlines key potential hazards, details essential experimental protocols, and proposes a tiered testing strategy to systematically de-risk 1,7-Naphthyridine-6-carboxylic acid for clinical investigation.

Introduction: The Naphthyridine Isomers and the Principle of Analog-Based Assessment

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. The positioning of the two nitrogen atoms gives rise to several distinct isomers, each with a unique electronic distribution and three-dimensional shape, leading to different pharmacological and toxicological properties. The 1,7-naphthyridine scaffold, in particular, has been successfully utilized to develop potent inhibitors of key cellular signaling kinases.[1]

Given the absence of direct safety data for 1,7-Naphthyridine-6-carboxylic acid, our assessment is predicated on the well-established toxicological principle of "read-across" or "analog-based assessment." This strategy involves identifying potential hazards by comparing the target molecule to structurally similar compounds for which safety data exists. The core assumption is that structural similarity can imply a comparable toxicological profile. This guide will primarily draw data from other naphthyridine isomers, such as the well-studied 1,8-naphthyridines (the basis of quinolone antibiotics) and various other derivatives for which public safety information is available.

Caption: Structural isomers of the parent naphthyridine scaffold.

In Silico Toxicological Prediction: A First Pass Assessment

Before embarking on costly and time-consuming in vitro and in vivo studies, computational toxicology serves as an invaluable initial screening tool.[2] These methods use sophisticated algorithms and extensive databases of known compounds to predict the likelihood of various toxicities based on a molecule's structure.

Recommended Predictive Models

For a novel compound like 1,7-Naphthyridine-6-carboxylic acid, a battery of in silico models should be employed:

  • PASS (Prediction of Activity Spectra for Substances): This tool predicts a wide range of biological activities, including potential toxic effects, based on the structures of over 250,000 known active compounds.[2][3] It can provide early warnings for off-target effects.

  • Toxicity Estimation Software Tool (TEST): Developed by the U.S. EPA, TEST provides quantitative predictions for specific toxicological endpoints, such as rat oral LD₅₀, mutagenicity (Ames test), and developmental toxicity.[2]

  • ADME Models: Various software packages can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetic properties can themselves lead to toxicity.[4]

In_Silico_Workflow cluster_input Input cluster_output Predicted Endpoints Molecule 1,7-Naphthyridine-6- carboxylic acid Structure PASS PASS Online (Activity Spectra) Molecule->PASS TEST EPA TEST (Endpoint Toxicity) Molecule->TEST ADMET ADMET Predictor (Pharmacokinetics) Molecule->ADMET Genotox Mutagenicity Carcinogenicity PASS->Genotox AcuteTox Oral LD50 TEST->AcuteTox ReproTox Developmental Toxicity TEST->ReproTox PK ADME Profile ADMET->PK Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro is positive) Test_Article 1,7-Naphthyridine-6-carboxylic acid Ames Bacterial Reverse Mutation Assay (Ames Test) Test_Article->Ames Measures point mutations MLA Mouse Lymphoma Assay (MLA) or HPRT Test_Article->MLA Measures gene mutation & clastogenicity ChromAb In Vitro Chromosomal Aberration Test Test_Article->ChromAb Measures structural chromosome damage Micronucleus Rodent Bone Marrow Micronucleus Test Ames->Micronucleus Confirmatory MLA->Micronucleus Confirmatory ChromAb->Micronucleus Confirmatory Comet In Vivo Comet Assay (for DNA strand breaks)

Caption: Standard workflow for genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize histidine or tryptophan, respectively. These strains cannot grow on a medium lacking the specific amino acid. A test substance that is a mutagen will cause a reverse mutation, allowing the bacteria to grow and form colonies. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.

Step-by-Step Methodology:

  • Strain Preparation: Culture the tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation (S9 Mix): Prepare the S9 mix from induced rat liver homogenate. Keep on ice until use.

  • Plate Incorporation Method: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (at various concentrations), and either 0.5 mL of S9 mix or 0.5 mL of a buffer (for the non-activated arm). b. Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/tryptophan to allow for a few cell divisions. c. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Controls: Prepare plates for a negative (vehicle) control and positive controls (known mutagens like sodium azide for non-S9 and 2-aminoanthracene for S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least double the background (negative control) count.

Systemic and Organ-Specific Toxicity

Repeat-dose toxicity studies in animals are crucial for identifying target organs of toxicity.

Key Potential Target Organs Based on Analog Data:

  • Gastrointestinal (GI) Tract: A key finding for a 1,7-naphthyridine derivative, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, was that it produced emesis (vomiting) in human subjects. [5][6]This identifies the GI tract as a primary organ system of concern. The effect was manageable with an escalating dose regimen, suggesting it is concentration-dependent. [7]* Liver and Biliary System: Several studies on related compounds point to potential hepatotoxicity.

    • In a 14-day rat study with 5-ALA, dose-related changes in the bile duct were observed, including proliferation and fibrosis. [8] * In dogs, repeat-dose studies with a metoclopramide-related compound showed a slight increase in liver weight. [9] * Some marketed 1,8-naphthyridine antibiotics have been associated with hepatotoxicity. [10]* Central Nervous System (CNS): In rat and dog toxicity studies, treatment-related reduced general activity and tremors were noted, identifying the CNS as a potential target. [9]* Kidney: Nephritis has been cited as a side effect for some older 1,8-naphthyridine drugs. [10]* Skin and Eye Irritation: Safety Data Sheets for compounds like 1,6-Naphthyridine-2-carboxylic acid indicate they can cause skin and serious eye irritation. [11][12]

      Potential Target Organ Observed Effects in Analogs Species Reference
      Gastrointestinal Emesis, Nausea Human [5][6]
      Liver/Biliary Increased liver weight, bile duct proliferation, fibrosis Rat, Dog [9][8]
      Central Nervous System Reduced activity, tremors Rat, Dog [9]
      Kidney Nephritis Human (older drugs) [10]

      | Skin/Eye | Irritation | N/A (SDS data) | [11][12]|

Reproductive and Developmental Toxicity

There is limited direct information on reproductive toxicity for this specific class. However, this is a mandatory assessment for most new pharmaceuticals. [13]Regulatory guidelines require a thorough evaluation of effects on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol: Fertility and Early Embryonic Development (FEED) Study Outline

Principle: This study (ICH Guideline S5(R3)) evaluates the effects of a test substance on male and female reproductive performance, including gamete function, mating behavior, conception, and early embryonic development up to implantation. [13] Step-by-Step Methodology:

  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats).

  • Dose Groups: Typically include a vehicle control and at least three dose levels, with the high dose being the maximum tolerated dose (MTD) or a limit dose.

  • Dosing Period:

    • Males: Dosed for a minimum of 4 weeks prior to mating and through the mating period to cover the full spermatogenic cycle.

    • Females: Dosed for 2 weeks prior to mating, through mating, and until implantation (Gestation Day 7).

  • Mating: Co-house one male and one female. Evidence of mating (e.g., vaginal plug, sperm in vaginal smear) is recorded, and the day is designated as Gestation Day 0.

  • Endpoints (Males):

    • At termination, record body and reproductive organ (testes, epididymides) weights.

    • Conduct sperm analysis (motility, concentration, morphology).

    • Perform histopathology on reproductive tissues.

  • Endpoints (Females):

    • Monitor estrous cycles during the pre-mating period.

    • At termination (mid-gestation), examine the uterine contents to determine the number of corpora lutea, implantation sites, and viable and non-viable embryos.

  • Interpretation: Analyze data for adverse effects on fertility indices (e.g., mating index, fertility index) and early embryonic survival.

Proposed Preclinical Testing Strategy

A tiered, stepwise approach is the most efficient method to characterize the safety profile of 1,7-Naphthyridine-6-carboxylic acid.

Tiered_Strategy cluster_tier1 Tier 1: In Vitro & In Silico Screening cluster_tier2 Tier 2: Early In Vivo Assessment cluster_tier3 Tier 3: IND-Enabling Studies Start Candidate Molecule: 1,7-Naphthyridine-6-carboxylic acid InSilico In Silico ADME/Tox (PASS, TEST) Start->InSilico Ames_Screen Ames Test (with/without S9) InSilico->Ames_Screen Cytotox In Vitro Cytotoxicity (e.g., HepG2, HEK293 cells) Ames_Screen->Cytotox hERG hERG Channel Assay (Cardiotoxicity Screen) Cytotox->hERG MTD Maximum Tolerated Dose (Rodent) hERG->MTD PK_Study Pharmacokinetics (Rodent) MTD->PK_Study Repeat_Dose 7 or 14-Day Repeat Dose Toxicity (Rodent, to identify target organs) PK_Study->Repeat_Dose GLP_Tox_28d 28-Day GLP Toxicology (Rodent & Non-Rodent) Repeat_Dose->GLP_Tox_28d Safety_Pharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) GLP_Tox_28d->Safety_Pharm Full_Geno Full Genotoxicity Battery (if not completed) Safety_Pharm->Full_Geno Repro_Tox Reproductive Toxicology (as required) Full_Geno->Repro_Tox Decision_Go Proceed to Clinical Trials Repro_Tox->Decision_Go

Caption: A proposed tiered preclinical safety testing strategy.

Conclusion and Future Directions

While 1,7-Naphthyridine-6-carboxylic acid belongs to a promising class of compounds from a therapeutic standpoint, this guide highlights several potential toxicological liabilities that must be addressed. Based on a comprehensive analysis of structural analogs, the primary areas for investigation should include:

  • Gastrointestinal Toxicity: A high priority due to emesis observed in humans with a closely related compound.

  • Hepatotoxicity: A known class effect for some naphthyridines, requiring careful monitoring of liver function in all in vivo studies.

  • Genotoxicity: The potential for interaction with mammalian topoisomerases warrants a full and thorough genotoxicity assessment.

  • Reproductive and Developmental Toxicity: A standard but critical component of any drug development program.

By employing the tiered strategy outlined above, integrating early in silico and in vitro screens with targeted in vivo studies, development teams can efficiently characterize the safety profile of 1,7-Naphthyridine-6-carboxylic acid. This systematic approach will build a robust data package to support a confident decision on its advancement into human clinical trials.

References

  • center for drug evaluation and - CPY Document - FDA. (2005, May 31).
  • TOXICOLOGICAL EVALUATIONS - BG RCI.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • 208630Orig1s000 - accessdata.fda.gov - Food and Drug Administration. (2016, December 6).
  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed. (2015, September 10).
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, December 1).
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (2025, October 27).
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  • The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview - Benchchem.
  • MSDS of 5,6,7,8-Tetrahydro-n[9][14]aphthyridine-2-carboxylic acid - Capot Chemical. (2025, December 28). Retrieved from

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. (2025, October 1).
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  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) | Journal of Medicinal Chemistry - ACS Publications.
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  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) | Journal of Medicinal Chemistry - ACS Publications.
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Foundational

Hydrogen bonding donors and acceptors in 1,7-Naphthyridine-6-carboxylic acid

An In-Depth Technical Guide to the Hydrogen Bonding Architecture of 1,7-Naphthyridine-6-Carboxylic Acid Executive Summary In modern drug discovery, the 1,7-naphthyridine scaffold has emerged as a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Architecture of 1,7-Naphthyridine-6-Carboxylic Acid

Executive Summary

In modern drug discovery, the 1,7-naphthyridine scaffold has emerged as a privileged pharmacophore, heavily utilized in DNA-encoded library (DEL) screening and the development of potent therapeutics, such as MTA-cooperative PRMT5 inhibitors[1]. However, the successful integration of 1,7-naphthyridine-6-carboxylic acid into a lead compound requires a rigorous understanding of its hydrogen bonding network. As a Senior Application Scientist, I frequently observe that relying solely on 2D topological counts of hydrogen bond donors (HBD) and acceptors (HBA) leads to inaccurate predictions of membrane permeability, efflux ratios, and target engagement.

This whitepaper deconstructs the 3D hydrogen bonding dynamics of 1,7-naphthyridine-6-carboxylic acid, focusing on the critical causality between its structural geometry, intramolecular bonding, and resulting physicochemical properties.

Structural Profiling and the 2D vs. 3D Paradox

To predict the behavior of 1,7-naphthyridine-6-carboxylic acid, we must first analyze its electronic distribution. The parent 1,7-naphthyridine is an electron-deficient diazanaphthalene. Experimental data indicates that the pKa of the parent 1,7-naphthyridine is approximately 3.78, with protonation occurring preferentially at the N7 position rather than N1, making N7 the most basic and active hydrogen bond acceptor in the core[2].

When a carboxylic acid group is introduced at the C6 position, a structural paradox arises.

  • The 2D Assumption: Standard Lipinski profiling counts one HBD (the -OH of the carboxylic acid) and four HBAs (N1, N7, the carbonyl C=O, and the hydroxyl -OH). This suggests a highly polar molecule with a Topological Polar Surface Area (TPSA) of ~63.1 Ų, which typically incurs a penalty in passive membrane permeability.

  • The 3D Reality (Causality): The C6-carboxylic acid is situated ortho to the highly basic N7 atom. Drawing on the well-documented crystallographic behavior of analogous structures like picolinic acid (pyridine-2-carboxylic acid), the proximity of the carboxylic acid to the ring nitrogen facilitates the formation of a highly stable, 5-membered intramolecular hydrogen-bonded ring[3]. This internal sequestration fundamentally alters the molecule's interaction with bulk solvent[4].

Because the intramolecular bond satisfies both the primary HBD (-OH) and the primary HBA (N7), these groups are effectively "masked" from the surrounding aqueous environment. This masking lowers the apparent polarity, increases lipophilicity, and significantly improves passive diffusion across lipid bilayers—a critical advantage for oral bioavailability[1].

HBondLogic N1 N1 Atom (H-Bond Acceptor) Bulk Bulk Solvent / Target Protein N1->Bulk Intermolecular Binding N7 N7 Atom (H-Bond Acceptor) Intra Intramolecular H-Bond Masking N7->Intra Accepts from CO C=O Oxygen (H-Bond Acceptor) CO->Bulk Intermolecular Binding OH -OH Group (H-Bond Donor) OH->Intra Donates to Intra->Bulk Reduces Permeability Penalty

Figure 1: Hydrogen bond donor and acceptor mapping in 1,7-naphthyridine-6-carboxylic acid.

Quantitative Hydrogen Bond Profiling

To translate this mechanistic understanding into actionable data for drug design, we must differentiate between theoretical topological counts and the effective counts observed in non-polar environments (such as the interior of a cell membrane).

Physicochemical PropertyTheoretical Count (2D)Effective Count (3D / Non-Polar)Structural Rationale
Hydrogen Bond Donors (HBD) 10The -OH proton is tightly sequestered by the N7 lone pair via intramolecular bonding.
Hydrogen Bond Acceptors (HBA) 43The N7 lone pair is occupied internally; N1, C=O, and -OH oxygen remain available for target binding.
Topological Polar Surface Area ~63.1 Ų< 50.0 Ų (Apparent)Masking of the polar -OH group and N7 reduces the effective interaction surface area.
Rotatable Bonds 10 (Restricted)The C6-COOH bond is conformationally locked into a planar state by the intramolecular H-bond.

Self-Validating Experimental Protocols

To rigorously prove the existence and strength of this intramolecular hydrogen bond in your specific lead series, empirical validation is required. Below are two self-validating protocols designed to confirm the H-bonding state in both solution and solid phases.

Protocol A: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics

This protocol leverages the principle that protons engaged in strong intramolecular hydrogen bonds are shielded from the bulk solvent, making their chemical shifts highly resistant to temperature changes.

  • Sample Preparation: Dissolve 5–10 mg of the 1,7-naphthyridine-6-carboxylic acid derivative in 0.5 mL of an aprotic, non-polar deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) to eliminate competitive solvent hydrogen bonding.

  • Acquisition Setup: Calibrate the NMR spectrometer probe temperature. Acquire high-resolution ¹H-NMR spectra at 5 K intervals, ramping from 298 K to 338 K.

  • Chemical Shift Tracking: Identify and monitor the resonance of the carboxylic acid proton, which typically appears highly deshielded (>10 ppm).

  • Data Analysis & Self-Validation: Plot the chemical shift (δ) against temperature (T) and calculate the temperature coefficient (Δδ/ΔT).

    • Causality Check: A coefficient more positive than -2.0 ppb/K acts as an internal validation that the proton is locked in an intramolecular bond. A value more negative than -4.0 ppb/K indicates the bond is broken and the proton is exchanging with the bulk solvent.

ProtocolWorkflow Prep 1. Sample Prep (Aprotic Solvent) Acq 2. VT-NMR (298K to 338K) Prep->Acq Plot 3. Plot Δδ/ΔT (Chemical Shift) Acq->Plot Check Δδ/ΔT < -2 ppb/K? Plot->Check Yes Intramolecular H-Bond Confirmed Check->Yes Yes No Intermolecular Exchange Dominates Check->No No

Figure 2: VT-NMR workflow for validating intramolecular hydrogen bonding states.

Protocol B: X-Ray Crystallography for Solid-State Mapping

Solid-state analysis provides absolute geometric proof of the hydrogen bond architecture, directly analogous to the methodologies used to map picolinic acid networks[3].

  • Crystallization: Dissolve the compound in a minimal volume of hot ethyl acetate (or a similar semi-polar solvent). Allow for slow evaporation at room temperature to yield diffraction-quality single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source. Cool the crystal to 100 K under a nitrogen stream to minimize thermal motion and improve the resolution of the hydrogen atoms.

  • Refinement: Solve the structure using direct methods. Explicitly locate the carboxylic acid proton in the difference Fourier map rather than placing it in a calculated position.

  • Validation: Measure the geometric parameters of the N7···H-O interaction.

    • Causality Check: An N7···H distance of < 2.2 Å coupled with a bond angle of > 130° mathematically validates the presence of a strong, structure-locking intramolecular hydrogen bond.

Implications for Drug Development

Understanding the H-bond donor/acceptor profile of 1,7-naphthyridine-6-carboxylic acid is not merely an academic exercise; it dictates the success of a drug development program.

When this scaffold is utilized in target binding—such as in the design of PRMT5 inhibitors—the N1 atom and the carbonyl oxygen remain fully accessible to form critical intermolecular salt bridges or hydrogen bonds with active site residues (e.g., Glutamate or Phenylalanine backbones)[1]. Meanwhile, the intramolecular locking of the C6-COOH and N7 reduces the energetic penalty of desolvation when the drug moves from the aqueous bloodstream into the lipophilic cell membrane. By exploiting this intramolecular hydrogen bond, medicinal chemists can design compounds that achieve high oral in vivo efficacy without violating Lipinski's rules regarding polar surface area and hydrogen bond donor limits.

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Intramolecular hydrogen bond in picolinic acid. ResearchGate. URL:[Link]

  • ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. Institute of Organic Chemistry and Technology, Polytechnical University (via CLOCKSS). URL: [Link]

  • Theoretical study of hydrogen bonded picolinic acid-water complexes. NISCAIR Online Periodicals Repository. URL:[Link]

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Protocols & Analytical Methods

Method

Advanced Functionalization of 1,7-Naphthyridine-6-carboxylic Acid at the C6 Position: Strategies and Protocols

Executive Summary & Strategic Rationale The 1,7-naphthyridine core is a privileged bicyclic heteroaromatic scaffold extensively utilized in the development of targeted therapeutics, including phosphodiesterase type 4D (P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,7-naphthyridine core is a privileged bicyclic heteroaromatic scaffold extensively utilized in the development of targeted therapeutics, including phosphodiesterase type 4D (PDE4D) inhibitors, phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A) inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors (1)[1].

Functionalization specifically at the C6 position—utilizing the native carboxylic acid moiety of 1,7-naphthyridine-6-carboxylic acid—provides a critical synthetic vector. Modifying this position allows medicinal chemists to finely tune physicochemical properties such as aqueous solubility, topological polar surface area (TPSA), and three-dimensional morphology, which are paramount for optimizing pharmacokinetic (PK) profiles and escaping the "flatness" of traditional aromatic scaffolds (2)[2].

Mechanistic Insights: Causality in C6 Functionalization

Amidation and Esterification (Retaining the Carbonyl)

Converting the C6-carboxylic acid into an amide or ester alters the hydrogen-bond donor/acceptor dynamics of the molecule. Utilizing coupling reagents like 1,1'-Carbonyldiimidazole (CDI) forms a highly reactive acylimidazole intermediate. Causality of choice: CDI is preferred over standard carbodiimides (like EDC/DCC) because it provides a self-indicating reaction progression via the stoichiometric release of CO₂ gas, and the resulting intermediate is significantly less prone to premature aqueous hydrolysis (3)[3].

Decarboxylative Cross-Coupling (C-C Bond Formation)

To introduce


 character and disrupt crystal packing, the C6-carboxylic acid can be extruded as CO₂ to generate a transient carbon-centered radical. Utilizing metallaphotoredox catalysis (e.g., Fe/Ni or Ir/Ni dual systems), the carboxylic acid is oxidized by the photo-excited catalyst. The resulting C6-radical is rapidly captured by a nickel catalyst, which subsequently undergoes reductive elimination to forge a new C(

)-C(

) or C(

)-C(

) bond. Causality of choice: This methodology completely bypasses the need for sensitive, pre-functionalized organometallic reagents (like organostannanes or boronic acids) at the C6 position, utilizing the ubiquitous carboxylic acid directly as a radical precursor (4)[4].

Quantitative Data: Impact of C6 Substitutions on Biological Activity

The table below summarizes how specific functionalizations at the C6 position of the 1,7-naphthyridine core dictate target affinity and physicochemical behavior.

Core ScaffoldC6 SubstituentTarget EnzymeIC₅₀ ValuePharmacokinetic / Structural Impact
1,7-Naphthyridine4-CarboxyphenylPDE4D1.5 nMHigh lipophilicity; poor aqueous solubility and high melting point[1][2].
1,7-Naphthyridinetrans-4-CarboxycyclohexylPDE4D< 5.0 nMDisrupted crystal packing; significantly improved dissolution rate and clearance[2].
1,7-NaphthyridineCarboxamide (BAY-297)PIP4K2A13 nMEnhanced kinase selectivity via specific hydrogen-bond donor interactions[1].
1,7-NaphthyridineTrifluoromethyl (-CF₃)DHODH28.3 nMModulates electronic distribution; forms novel H-bond network with Y356[5].

Synthetic Workflows & Visualizations

C6_Functionalization Start 1,7-Naphthyridine-6-carboxylic acid Path1 Amidation / Esterification (CDI or HATU) Start->Path1 Activation of -COOH Path2 Decarboxylative Cross-Coupling (Photoredox / Ni Catalysis) Start->Path2 Radical Generation (-CO2) Prod1 C6-Carboxamides / Esters (H-Bond Modulators) Path1->Prod1 Nucleophilic Attack Prod2 C6-Alkyl / Aryl Derivatives (sp2-sp3 / sp2-sp2 linkages) Path2->Prod2 Reductive Elimination

Divergent C6-functionalization workflows for 1,7-naphthyridine-6-carboxylic acid.

Experimental Methodologies

Protocol A: CDI-Mediated Synthesis of C6-Carboxamides

This protocol provides a robust, self-validating method for generating active esters and subsequent amides from 1,7-naphthyridine-6-carboxylic acid (3)[3].

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under an inert atmosphere (N₂), dissolve 1,7-naphthyridine-6-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Coupling Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Self-Validation Checkpoint: Observe the reaction mixture. The formation of the active acylimidazole ester is indicated by the visible effervescence of CO₂ gas. Stir the mixture at room temperature for 1–2 hours until gas evolution completely ceases.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.2–1.5 eq) dropwise. If the amine is an HCl salt, pre-mix it with N,N-Diisopropylethylamine (DIPEA) (1.5 eq) before addition.

  • Propagation & Monitoring: Heat the reaction mixture to 80 °C and stir for 4–6 hours. Monitor the consumption of the activated ester via LC-MS.

  • Workup: Upon completion, cool to room temperature and quench by the slow addition of water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Fe/Ni-Catalyzed Decarboxylative C( )-C( ) Cross-Coupling

This advanced protocol utilizes inexpensive base metals (Fe and Ni) and visible light to couple the C6-carboxylic acid with aryl/alkyl halides, bypassing stoichiometric organometallics (6)[6].

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add 1,7-naphthyridine-6-carboxylic acid (1.0 eq), the corresponding alkyl or aryl iodide (1.5 eq), FeCl₃ (10 mol%), NiCl₂·glyme (10 mol%), and a pyridine carboxamidine ligand (15 mol%).

  • Atmospheric Control (Critical): Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly quenches the excited state of the photocatalyst and oxidizes the highly sensitive Ni(I) intermediates, which will stall the catalytic cycle.

  • Solvent & Base: Syringe in degassed Acetonitrile (MeCN) or Dimethylacetamide (DMA) to a concentration of 0.1 M, followed by the addition of Cs₂CO₃ (2.0 eq) as a mild base to deprotonate the carboxylic acid.

  • Photochemical Activation: Place the vial in a photoreactor equipped with 390 nm or 440 nm LED lights. Irradiate the vigorously stirring mixture for 16–24 hours.

  • Thermal Regulation (Self-Validation): Ensure continuous cooling (e.g., via a high-RPM fan) to maintain the reaction temperature strictly below 30 °C. Exceeding this temperature leads to thermal degradation of the active Ni-catalyst species.

  • Purification: Dilute the crude mixture with Ethyl Acetate, filter through a short pad of Celite to remove the Fe and Ni salts, concentrate, and purify the C6-functionalized product via flash column chromatography.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry National Institutes of Health (NIH) / PMC URL:[Link]

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Application

Application Note: Preparation of 1,7-Naphthyridine-6-carboxylic Acid Esters and Amides

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Derivatives of 1,7-naphthyridine-6-carboxylic acid are highly privileged scaffolds in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Derivatives of 1,7-naphthyridine-6-carboxylic acid are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for neurokinin-1 (NK1) receptor antagonists and protein arginine methyltransferase 5 (PRMT5) inhibitors[1],[2]. However, the unique electronic properties of the 1,7-naphthyridine bicyclic system present distinct synthetic challenges.

The Aminolysis Problem: Direct aminolysis of 1,7-naphthyridine-6-carboxylic acid esters is notoriously inefficient. The electron-deficient nature of the diazanaphthalene ring alters the electrophilicity of the ester carbonyl, while the basic nitrogen atoms can coordinate with catalysts. Attempts at direct aminolysis often fail entirely or require forcing conditions that lead to complex mixtures of unidentified acidic byproducts.

The Causal Solution: To achieve high yields and purity, a two-step, self-validating strategy must be employed. The ester must first be hydrolyzed to the free 1,7-naphthyridine-6-carboxylic acid, followed by controlled activation. Depending on the steric bulk of the target amine, activation is achieved either via an acid chloride intermediate (for highly hindered amines)[2] or via a uronium-based coupling reagent like HATU (for primary/secondary aliphatic amines)[3].

Synthetic Workflows & Decision Matrix

Workflow A 1,7-Naphthyridine-6- carboxylic acid B Acid Chloride Intermediate A->B SOCl2, DMF (cat.) Reflux, 3h E Amide Derivative (via HATU) A->E HATU, DIPEA, R-NH2, DMF, RT C Ester Derivative B->C R-OH, Pyridine 0 °C to RT D Amide Derivative (via Acid Chloride) B->D R-NH2, DIPEA 0 °C to RT

Synthetic workflow for the preparation of 1,7-naphthyridine-6-carboxylic acid derivatives.

DecisionTree Start Select Amidation Route Steric Is the amine highly sterically hindered? Start->Steric AcidChloride Use Acid Chloride Method (Protocol 2) Steric->AcidChloride Yes (e.g., chiral α-branched) HATU Use Coupling Reagent (Protocol 3) Steric->HATU No (e.g., primary/secondary)

Decision matrix for selecting the optimal amidation protocol based on steric hindrance.

Quantitative Method Comparison

Activation MethodSubstrate ScopeTypical YieldReaction TimeKey Advantage & Rationale
Acid Chloride Hindered amines, alcohols60–75%3h + 4hOvercomes high steric hindrance by maximizing electrophilicity[2].
HATU Coupling Primary/Secondary amines70–90%18hMild conditions; preserves stereocenters; avoids harsh acidic workups[3].
Direct Aminolysis Esters<20%>24hNot recommended due to poor conversion and complex byproduct formation.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Esters via Acid Chloride Activation

This method avoids the pitfalls of direct Fischer esterification, which can be sluggish for electron-deficient heterocyclic carboxylic acids.

  • Activation: Suspend 1,7-naphthyridine-6-carboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Catalysis: Add thionyl chloride (5.0 eq) followed by a catalytic amount of anhydrous DMF (0.05 eq).

    • Mechanistic Insight: DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the carboxylic acid[2].

  • Reflux: Heat the mixture to reflux for 3 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (Self-Validation): Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. The dominant presence of the methyl ester mass ([M+H]+) with <5% of the free acid confirms successful and complete activation.

  • Concentration: Evaporate the solvent and excess thionyl chloride under reduced pressure. Re-dissolve the crude acid chloride in anhydrous DCE.

  • Esterification: Cool the solution to 0 °C. Add the desired alcohol (10.0 eq) and pyridine (2.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Amidation via Acid Chloride (For Sterically Hindered Amines)

Optimized for challenging substrates, such as chiral 1-phenylethanamine derivatives used in the synthesis of NK1 receptor antagonists[2].

  • Intermediate Generation: Prepare the crude 1,7-naphthyridine-6-carbonyl chloride as described in Protocol 1 (Steps 1–5).

  • Amine Addition: Dissolve the crude acid chloride in anhydrous DCE (0.1 M). Cool to 0 °C.

  • Coupling: Dropwise add a solution of the sterically hindered amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCE.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1). The highly UV-active/fluorescent naphthyridine starting material spot should be fully consumed, replaced by a higher

    
     product spot.
    
  • Purification: Quench with water, extract with dichloromethane, and purify the concentrated organic phase via flash chromatography or recrystallization (e.g., from MeOH-diisopropyl ether)[2].

Protocol 3: Amidation via HATU Coupling (For Standard Amines)

A milder approach ideal for standard aliphatic amines, preventing epimerization and avoiding the generation of HCl gas[3].

  • Pre-activation: Dissolve 1,7-naphthyridine-6-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for exactly 15 minutes.

    • Mechanistic Insight: This pre-activation step ensures complete conversion of the acid to the active O-7-azabenzotriazol-1-yl ester. Skipping this step can result in the amine forming an unreactive salt with the free carboxylic acid[3].

  • Validation Checkpoint 3 (Self-Validation): Analyze a 2 µL aliquot via LC-MS to confirm the formation of the active ester intermediate before proceeding.

  • Coupling: Add the desired amine (1.2 eq) to the mixture and stir at room temperature for 18 hours.

  • Workup: Dilute the reaction mixture with water to precipitate the amide. If the product does not precipitate, extract with ethyl acetate and wash the organic layer extensively with a 5% aqueous LiCl solution to remove residual DMF. Dry and concentrate to afford the pure amide[3].

References

  • Initially, aminolysis of the corresponding esters seemed to be the most direct route... CONICET. Available at:

  • [1] From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. PMC / NIH. Available at:

  • [2] Axially Chiral N-Benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide Derivatives as Tachykinin NK1 Receptor Antagonists. American Chemical Society. Available at:

  • [3] WO 2020/185738 A1 - Synthesis of 8-(tert-butylamino)-1,7-naphthyridine-6-carboxylic acid. Google Patents / WIPO. Available at:

Sources

Method

Advanced Application Note: 1,7-Naphthyridine-6-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of a robust, versatile core scaffold is paramount to the success of a drug discovery program. The 1,7-naphthyridine core—a bicyclic, nitrogen-containing hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a robust, versatile core scaffold is paramount to the success of a drug discovery program. The 1,7-naphthyridine core—a bicyclic, nitrogen-containing heteroaromatic system—has emerged as a highly privileged structure[1]. Specifically, 1,7-Naphthyridine-6-carboxylic acid offers an exceptional starting point for library generation. Its rigid planar geometry, unique electronic properties, and strategically positioned functional groups make it an ideal candidate for developing potent kinase inhibitors (such as PIP4K2A and p38 MAPK) and phosphodiesterase (PDE4) inhibitors[2][3][4]. This technical guide elucidates the structural rationale behind utilizing this scaffold, provides quantitative activity data, and details field-proven protocols for its derivatization and biological screening.

Structural Rationale & Mechanistic Insights

Electronic Profile and Physicochemical Advantages

The 1,7-naphthyridine core is an electron-deficient (π-deficient) system due to the electron-withdrawing nature of its two fused pyridine nitrogens[1]. This electron deficiency renders the core highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a common liability in electron-rich aromatic scaffolds. Furthermore, the incorporation of the second nitrogen atom (compared to a standard quinoline) significantly lowers the overall lipophilicity (LogP) of the molecule, thereby improving aqueous solubility—a critical parameter for oral bioavailability[4].

Kinase Hinge-Binding and Exit Vectors

In kinase drug discovery, the 1,7-naphthyridine scaffold frequently acts as an ATP-competitive inhibitor. The nitrogen at position 7 (N7) is a potent hydrogen-bond acceptor. Crystallographic studies of 1,7-naphthyridine derivatives bound to kinases (such as PIP4K2A) reveal that N7 forms a critical hydrogen bond with the backbone nitrogen of the kinase hinge region (e.g., Val199 in PIP4K2A)[5].

The 6-carboxylic acid moiety is strategically positioned to point towards the solvent-exposed channel or specific polar pockets adjacent to the ATP-binding site. For instance, in the development of the PIP4K2A inhibitor BAY-091, the carboxylic acid group at the 6-position provides an optimal exit vector, allowing for critical hydrogen-bonding and salt-bridge interactions with residues like Thr232 and Lys209[5]. Converting this carboxylic acid into various amides (as seen in BAY-297) allows medicinal chemists to rapidly probe the steric and electronic boundaries of this pocket without disrupting the primary hinge-binding pharmacophore[5].

PIP4K2A_Pathway PI5P PI5P (Lipid Substrate) PI45P2 PI(4,5)P2 PI5P->PI45P2 Phosphorylation PIP4K2A PIP4K2A Kinase PIP4K2A->PI45P2 AKT AKT Hyperactivation PI45P2->AKT Downstream Signaling Tumor Tumor Cell Proliferation AKT->Tumor Inhibitor 1,7-Naphthyridine Inhibitor (e.g., BAY-091 / BAY-297) Inhibitor->PIP4K2A Hinge Binding (N7) & Salt Bridges (C6)

Fig 1: Mechanism of PIP4K2A inhibition by 1,7-naphthyridine derivatives in tumor signaling.

Quantitative Structure-Activity Data

The versatility of the 1,7-naphthyridine core is demonstrated by its successful application across diverse therapeutic targets. The table below summarizes key quantitative data for derivatives synthesized from or structurally related to the 1,7-naphthyridine-6-carboxylic acid scaffold.

Compound / SeriesPrimary TargetBiological Activity (IC₅₀ / ED₅₀)Therapeutic IndicationRef
BAY-091 (Carboxylic Acid)PIP4K2A KinaseIC₅₀ = 14 nM (Biochemical)Oncology (p53-deficient tumors)[5]
BAY-297 (Carboxamide)PIP4K2A KinaseIC₅₀ = 13 nM (Low ATP assay)Oncology / Chemical Probe[5]
1,7-Naphthyridine 1-oxides p38α MAP KinaseED₅₀ = 0.5 mg/kg (in vivo, oral)Inflammation / Rheumatoid Arthritis[3][6]
4-Alkylamino derivatives Tpl2 KinaseHighly selective over EGFR/p38Inflammation[7]
Compound 1 (Optimized)PDE4High potency, improved PKCOPD / Asthma[4]
2-Cyanopyridinyl derivatives HIV-1 Reverse TranscriptaseIC₅₀ = 0.175 µMHIV / Antiviral[8]

Experimental Workflows & Protocols

To fully leverage 1,7-naphthyridine-6-carboxylic acid, researchers must employ robust synthetic and screening methodologies. The following protocols detail a self-validating system for generating targeted amide libraries and screening them via a universal biochemical kinase assay.

Synthesis_Workflow Scaffold 1,7-Naphthyridine- 6-carboxylic acid Activation Activation (HATU / DIPEA) Scaffold->Activation Coupling Amidation (Amine Library) Activation->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Screening In Vitro Screening (ADP-Glo Assay) Purification->Screening

Fig 2: High-throughput derivatization and screening workflow for the 1,7-naphthyridine scaffold.

Protocol A: High-Throughput Amide Coupling of 1,7-Naphthyridine-6-carboxylic Acid

Objective: Synthesize a library of 1,7-naphthyridine-6-carboxamides to probe the solvent-exposed channel of target kinases. Causality & Rationale: Because the 1,7-naphthyridine core is highly electron-deficient, the C6-carboxylic acid is less nucleophilic at its carbonyl oxygen during the activation step compared to standard aliphatic acids. Therefore, HATU is selected over EDC/HOBt. HATU rapidly generates a highly reactive 7-azabenzotriazole active ester, minimizing epimerization and maximizing yields. DIPEA is utilized as a sterically hindered, non-nucleophilic base to ensure complete deprotonation of both the carboxylic acid and the incoming amine hydrochloride salts.

Materials:

  • 1,7-Naphthyridine-6-carboxylic acid (0.1 mmol per reaction)

  • Diverse primary/secondary amine library (0.12 mmol, 1.2 eq)

  • HATU (0.11 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)

Step-by-Step Methodology:

  • Activation: In a 4 mL glass vial, dissolve 1,7-naphthyridine-6-carboxylic acid in 1.0 mL of anhydrous DMF. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes. Self-Validation: A color change (often to a pale yellow/orange) indicates the formation of the active OAt ester.

  • Coupling: Add the corresponding amine (1.2 eq) to the activated mixture. Cap the vial and agitate on a shaker block at room temperature for 2–4 hours.

  • Reaction Monitoring: Sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Causality: The basicity of the naphthyridine nitrogens allows for excellent ionization in positive ESI mode, making LC-MS highly reliable for confirming the disappearance of the starting mass (M+H = 175.1) and the appearance of the product mass.

  • Purification: Quench the reaction with 0.5 mL of water. Filter the mixture through a 0.45 µm PTFE syringe filter. Purify directly via Reverse-Phase Preparative HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Note: Avoid normal-phase silica chromatography, as the basic naphthyridine nitrogens will cause severe streaking and poor recovery.

  • Lyophilization: Freeze the collected product fractions and lyophilize to yield the target carboxamides as formate salts.

Protocol B: Biochemical Validation via ADP-Glo Kinase Assay (e.g., PIP4K2A)

Objective: Determine the IC₅₀ values of the synthesized 1,7-naphthyridine-6-carboxamides against the target kinase. Causality & Rationale: The ADP-Glo assay is a universal, homogeneous luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction[5]. This avoids the safety and disposal issues associated with radioactive ³³P-ATP assays.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of these solutions into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 2.5 µL of PIP4K2A enzyme solution (optimized concentration, e.g., 2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of a substrate mix containing PI5P lipid substrate (optimized concentration) and ATP (e.g., 10 µM for a low-ATP assay to sensitize the assay to ATP-competitive inhibitors)[5]. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature. Causality: Complete depletion of background ATP is critical to prevent false-positive luminescence signals.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and utilizes luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Read & Analyze: Read the luminescence on a microplate reader.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO vehicle control (100% activity) and a known reference inhibitor like BAY-091 (0% activity). A Z'-factor > 0.6 confirms the assay's robustness and the reliability of the generated IC₅₀ data.

References

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase PubMed (NIH)[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles PubMed (NIH) [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A PubMed (NIH)[Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A PUBDB (DESY)[Link]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential ResearchGate[Link]

Sources

Application

Scalable Synthetic Routes for 1,7-Naphthyridine-6-Carboxylic Acid Production: Application Notes and Protocols

Executive Summary & Strategic Context The 1,7-naphthyridine-6-carboxylic acid scaffold is a privileged nitrogen-rich heterocyclic pharmacophore. Its unique electronic distribution and hydrogen-bonding capabilities make i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 1,7-naphthyridine-6-carboxylic acid scaffold is a privileged nitrogen-rich heterocyclic pharmacophore. Its unique electronic distribution and hydrogen-bonding capabilities make it a critical core for developing Phosphodiesterase-4 (PDE4) inhibitors 1, MTA-cooperative PRMT5 inhibitors (e.g., AM-9747) 2, and Tachykinin NK1 receptor antagonists 3. However, the scalable synthesis of this core presents significant challenges due to regioselectivity issues during annulation and the sensitivity of the framework to harsh reaction conditions. This application note details validated, scalable synthetic routes, emphasizing mechanistic causality and in-process quality controls to ensure high-yield production.

Pharmacological Signaling Pathways

Understanding the biological application of the 1,7-naphthyridine core informs the late-stage functionalization strategy. The 6-carboxylic acid moiety is typically converted into complex amides to interact with specific enzymatic pockets.

BiologicalPathway Naph 1,7-Naphthyridine-6-carboxylic acid (Core Scaffold) PRMT5 PRMT5 Enzyme Naph->PRMT5 MTA-Cooperative Inhibition PDE4 PDE4 Enzyme Naph->PDE4 Competitive Inhibition Oncology Oncology Models (MTAP-deleted) PRMT5->Oncology Suppresses Tumor Growth Inflammation Respiratory Diseases (COPD, Asthma) PDE4->Inflammation Reduces Airway Inflammation

Fig 1. Pharmacological signaling pathways of 1,7-naphthyridine-6-carboxylic acid derivatives.

Retrosynthetic Logic & Route Selection

Synthesizing the 1,7-naphthyridine-6-carboxylic acid core generally follows one of three strategic pathways:

  • De Novo Pyridine Annulation: Starting from functionalized pyridines (e.g., 2-cyano-3-methylpyridine or 5-amino-4-formylpicolinate), the second ring is constructed via base-mediated dianion alkylation or Friedländer-type condensation 1.

  • Late-Stage SNAr & Saponification: Utilizing commercially available ethyl 8-chloro-1,7-naphthyridine-6-carboxylate, the 8-position is functionalized via Nucleophilic Aromatic Substitution (SNAr), followed by ester hydrolysis 4.

  • Silver-Catalyzed Cyclization: A modern, one-pot approach utilizing 2-aminobenzamides and ortho-alkynylquinoline carbaldehydes under mild conditions to achieve high diastereoselectivity 5.

Table 1: Comparative Analysis of Synthetic Routes
Synthetic RouteStarting MaterialKey TransformationOverall YieldScalabilityPrimary Application
Route 1: Dianion Condensation 2-Cyano-3-methylpyridineBase-mediated dianion alkylation & cyclization~27% (6 steps)High (Kilogram)PDE-4 Inhibitors
Route 2: SNAr & Saponification Ethyl 8-chloro-1,7-naphthyridine-6-carboxylateMicrowave-assisted SNAr followed by LiOH hydrolysis43–55% (2 steps)Moderate (Gram)PRMT5 Inhibitors
Route 3: Ag-Catalyzed Cyclization 2-Aminobenzamides + AlkynylquinolinesOne-pot Ag-catalyzed highly diastereoselective cyclization>80% (1 step)High (Gram)Optoelectronics

Experimental Workflows & Chemical Logic

SyntheticWorkflow Pyridine Substituted Pyridine (e.g., Picolinate) Condensation Annulation / Cyclization (Base/Heat) Pyridine->Condensation Step 1 Ester 1,7-Naphthyridine-6-ester Intermediate Condensation->Ester Intermediate Saponification Saponification (LiOH, THF/MeOH/H2O) Ester->Saponification Step 2 Acid 1,7-Naphthyridine-6-carboxylic acid Saponification->Acid Acidification

Fig 2. Scalable two-stage synthetic workflow for 1,7-naphthyridine-6-carboxylic acid.

Detailed Experimental Protocols

Protocol A: Gram-Scale Synthesis of 8-(tert-butylamino)-1,7-naphthyridine-6-carboxylic acid via SNAr and Saponification

Context: This protocol is adapted from the synthesis of advanced PRMT5 inhibitors 4. It demonstrates the critical functionalization of the 8-position followed by the unmasking of the 6-carboxylic acid.

Reagents & Materials:

  • Ethyl 8-chloro-1,7-naphthyridine-6-carboxylate (900 mg, 3.80 mmol)

  • 2-Methylpropan-2-amine (tert-butylamine) (3.2 mL, 30.4 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.68 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.6 g, 38.0 mmol)

  • Anhydrous DMF, THF, Methanol, Water, 1N HCl, Chloroform, Diethyl ether.

Step-by-Step Methodology:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: In a microwave-safe vial, dissolve ethyl 8-chloro-1,7-naphthyridine-6-carboxylate (900 mg) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add DIPEA (2.0 mL) followed by 2-methylpropan-2-amine (3.2 mL).

    • Causality: The 8-position of the naphthyridine ring is electron-deficient but sterically hindered. Microwave irradiation is necessary to overcome the activation energy barrier for the bulky tert-butylamine. DIPEA acts as a non-nucleophilic proton sponge, preventing the deactivation of the amine nucleophile by the generated HCl.

  • Reaction: Seal the vial and heat under microwave irradiation at 170 °C for 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. The crude intermediate is used directly in the next step without further purification.

Step 2: Saponification (Ester Hydrolysis) 5. Solvent System: Dissolve the crude intermediate in a ternary solvent mixture of THF/MeOH/Water (125 mL, 3:1:1 v/v/v) at room temperature.

  • Causality: THF ensures complete dissolution of the lipophilic naphthyridine core; Methanol acts as a miscible bridge, and Water delivers the hydroxide nucleophile. LiOH is selected over NaOH/KOH to provide mild saponification, preventing potential degradation of the heteroaromatic ring under harsh basic conditions.
  • Hydrolysis: Add LiOH·H₂O (1.6 g, 38 mmol) and stir the reaction mixture at room temperature for 18 hours.
  • Workup & Acidification: Evaporate the organic volatiles under reduced pressure. Dilute the aqueous residue with water (250 mL). Carefully acidify the mixture to pH 1 using 1N aqueous HCl.
  • Causality: The target carboxylic acid is amphoteric. Lowering the pH to 1 ensures full protonation of the carboxylate, minimizing zwitterion formation and allowing efficient partitioning into the organic phase.
  • Extraction: Extract the aqueous layer with CHCl₃ (3 × 150 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
  • Purification: Triturate the resulting material with diethyl ether (25 mL), filter the precipitate, and dry under vacuum to afford the title compound.

Quality Control & Self-Validating Systems

To ensure protocol integrity and reproducibility, the following self-validating checkpoints must be met during execution:

  • In-Process Control (IPC) Checkpoint 1 (Post-SNAr): LC-MS analysis of the crude mixture must show the complete disappearance of the starting material (m/z ~237 for [M+H]⁺ of the chloro-ester) and the appearance of the tert-butylamino intermediate.

  • Validation Checkpoint 2 (Post-Hydrolysis): ¹H NMR (DMSO-d₆) must confirm the disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the presence of a broad singlet (>12.0 ppm) corresponding to the carboxylic acid proton.

  • Yield & Purity Metric: The expected yield is 43–55% over two steps. Purity should be >95% by HPLC (UV detection at 254 nm). LCMS m/z: ES+ [M+H]⁺ = 246.1.

References

  • Jiang, X., et al. "A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor." Org. Process Res. Dev.
  • Collaborative Medicinal Development, LLC. "WO 2020/185738 A1.
  • "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." PMC.
  • "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
  • "Axially Chiral N-Benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide Derivatives as Tachykinin NK1 Receptor Antagonists.

Sources

Method

Metal-catalyzed cross-coupling reactions involving 1,7-Naphthyridine-6-carboxylic acid

Application Note & Protocol Guide: Metal-Catalyzed Decarboxylative Cross-Coupling of 1,7-Naphthyridine-6-carboxylic Acid Executive Summary The functionalization of the 1,7-naphthyridine core is of paramount importance in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Metal-Catalyzed Decarboxylative Cross-Coupling of 1,7-Naphthyridine-6-carboxylic Acid

Executive Summary

The functionalization of the 1,7-naphthyridine core is of paramount importance in modern drug discovery, frequently appearing in scaffolds for PDE4 inhibitors, HIF hydroxylase inhibitors, and ALK5 inhibitors[1][2][3]. Because the 1,7-naphthyridine core is a highly electron-deficient (π-deficient) system, it is notoriously resistant to traditional electrophilic aromatic substitution[4]. However, this same electronic deficiency primes the core for transition-metal-catalyzed cross-coupling[4].

Traditionally, functionalization at the 6-position requires pre-activation to a halide or triflate. In this application note, we detail a more atom-economical and modern approach: Decarboxylative Cross-Coupling (DCC) . By leveraging 1,7-naphthyridine-6-carboxylic acid as a direct coupling partner, researchers can forge complex


 and 

bonds while extruding

as the only stoichiometric byproduct[5][6].

Mechanistic Rationale & Strategic Workflows

The Electronic Influence of the 1,7-Naphthyridine Core

The presence of two electronegative nitrogen atoms in the 1,7-naphthyridine ring system withdraws electron density from the carbocyclic framework. The 6-carboxylic acid is situated adjacent to the N7 nitrogen. This proximity provides a unique chelation effect that can stabilize transient organometallic intermediates (such as aryl-palladium or aryl-nickel species) generated immediately following decarboxylation.

Dual Metallaphotoredox Decarboxylative Cross-Coupling

While thermal Pd/Cu-catalyzed decarboxylative couplings are effective for biaryl synthesis[5], they often require harsh temperatures (>120 °C) that can degrade sensitive pharmaceutical intermediates. To circumvent this, Metallaphotoredox Catalysis combining an Iridium(III) photocatalyst with a Nickel(II) cross-coupling catalyst allows for room-temperature decarboxylative


 bond formation[6][7].

In this workflow, the 1,7-naphthyridine-6-carboxylic acid is first converted into a Redox-Active Ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester. Single-electron transfer (SET) from the photocatalyst reduces the RAE, triggering fragmentation and


 extrusion to generate a carbon-centered radical at the 6-position. This radical is rapidly intercepted by the Ni catalyst to forge the new carbon-carbon bond[6][7].

PhotoredoxCycle Light Visible Light (Blue LED) Ir3_star *Ir(III) Excited State Light->Ir3_star Excitation Ir3 Ir(III) Ground State Ir3->Ir3_star Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET to RAE RAE 1,7-Naphthyridine-6-RAE (Redox-Active Ester) Ir3_star->RAE Ir2->Ir3 SET from Ni(I) Ni1 Ni(I)L_n Ir2->Ni1 Radical 1,7-Naphthyridine C6-Radical + CO2 RAE->Radical 1e- reduction & Fragmentation Ni3 Ni(III) Intermediate (Radical Capture) Radical->Ni3 Ni0 Ni(0)L_n Ni2 Ni(II)-Aryl Complex (Oxidative Addition) Ni0->Ni2 + R-X Ni1->Ni0 Reduction by Ir(II) Ni2->Ni3 + C6-Radical Ni3->Ni1 Product Cross-Coupled Product Ni3->Product Reductive Elimination Electrophile Alkyl/Aryl Halide (R-X) Electrophile->Ni2

Mechanistic pathway of Ir/Ni dual metallaphotoredox decarboxylative cross-coupling.

Quantitative Data: Reaction Optimization

The efficiency of the decarboxylative cross-coupling of 1,7-naphthyridine-6-carboxylic acid is highly dependent on the choice of the nickel ligand and the photocatalyst. The table below summarizes optimization data for the coupling of 1,7-naphthyridine-6-NHPI ester with an alkyl zinc reagent or alkyl bromide under photoredox conditions.

Table 1: Optimization of Ni/Ir-Catalyzed Decarboxylative Alkylation

EntryPhotocatalyst (1 mol%)Nickel Catalyst (5 mol%)Ligand (5 mol%)SolventYield (%)*Causality / Observation
1


dtbbpyDMF88%Optimal. dtbbpy stabilizes Ni(III) intermediate, preventing premature proto-demetalation.
2


bipyDMF62%Less steric bulk leads to competitive homocoupling of the naphthyridine radical.
3


dtbbpyDMF15%Ru(II) excited state reduction potential is insufficient to efficiently reduce the NHPI ester.
4

NonedtbbpyDMF0%Confirms Ni is essential for the cross-coupling step; radical alone does not react with alkyl halide.
5


dtbbpyTHF41%Poor solubility of the 1,7-naphthyridine-6-RAE in THF limits the reaction rate.

*Yields determined by quantitative HPLC using an internal standard (biphenyl).

Experimental Protocols

Protocol A: Synthesis of 1,7-Naphthyridine-6-carboxylic Acid NHPI Ester (Redox-Active Ester)

Trustworthiness Note: This protocol utilizes DIC (N,N'-Diisopropylcarbodiimide) over DCC to ensure the urea byproduct remains soluble in DCM, allowing for straightforward filtration and purification.

Reagents:

  • 1,7-Naphthyridine-6-carboxylic acid (1.0 equiv, 5.0 mmol)

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv, 5.5 mmol)

  • DIC (1.1 equiv, 5.5 mmol)

  • DMAP (0.1 equiv, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 25 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1,7-naphthyridine-6-carboxylic acid and NHPI to the flask. Suspend the solids in 25 mL of anhydrous DCM. Causality: The 1,7-naphthyridine core is highly polar; if solubility is poor, add 5-10% anhydrous DMF.

  • Activation: Add DMAP, followed by the dropwise addition of DIC at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via LC-MS.

  • Workup: Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated diisopropylurea. Wash the organic filtrate with saturated aqueous

    
     (2 × 20 mL) to remove unreacted NHPI, followed by brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Triturate the crude solid with cold diethyl ether to yield the pure 1,7-naphthyridine-6-RAE as a pale yellow solid.
    
Protocol B: Metallaphotoredox Decarboxylative Cross-Coupling

Trustworthiness Note: Oxygen is a potent triplet quencher for the Iridium photocatalyst. Strict adherence to the freeze-pump-thaw degassing method is mandatory for reproducible yields.

Reagents:

  • 1,7-Naphthyridine-6-RAE (from Protocol A) (1.0 equiv, 0.5 mmol)

  • Alkyl bromide (e.g., 4-bromotetrahydropyran) (1.5 equiv, 0.75 mmol)

  • 
     (5 mol%, 0.025 mmol)
    
  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (5 mol%, 0.025 mmol)

  • 
     (1 mol%, 0.005 mmol)
    
  • Zn dust (2.0 equiv, 1.0 mmol) - Acts as the terminal reductant.

  • Anhydrous DMF (0.1 M, 5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a 20 mL scintillation vial equipped with a PTFE septum cap, add

    
     and dtbbpy. Add 1 mL of anhydrous DMF, flush with argon, and stir at 50 °C for 15 minutes until a pale green/blue solution forms, indicating the formation of the active Ni(II)-dtbbpy complex.
    
  • Reagent Assembly: To the same vial, add the 1,7-naphthyridine-6-RAE, the Iridium photocatalyst, and Zn dust. Add the remaining 4 mL of DMF and the alkyl bromide.

  • Degassing (Critical Step): Submerge the vial in liquid nitrogen until the solvent is completely frozen. Apply high vacuum for 3 minutes. Close the vacuum valve and allow the mixture to thaw completely in a room-temperature water bath. Repeat this freeze-pump-thaw cycle three times. Backfill with Argon on the final thaw.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure the vial is positioned approximately 2-3 cm from the light source. Stir vigorously (1000 rpm) at room temperature for 16 hours. Causality: Zn dust is heterogeneous; vigorous stirring is required to ensure efficient electron transfer to the catalytic cycle.

  • Quenching & Purification: Open the vial to air to quench the active catalysts. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove zinc particulates. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Catalyst Pre-complexation NiCl2·glyme + dtbbpy in DMF Step2 2. Reagent Assembly Add RAE, Ir-Cat, Zn dust, Alkyl-Br Step1->Step2 Step3 3. Degassing 3x Freeze-Pump-Thaw Cycles Step2->Step3 Step4 4. Photochemical Reaction 450 nm Blue LEDs, 16h, 1000 rpm Step3->Step4 Step5 5. Workup & Isolation Celite Filtration, LiCl Wash, Chromatography Step4->Step5

Experimental workflow for the photoredox-catalyzed decarboxylative cross-coupling.

Troubleshooting & Analytical Insights

  • Incomplete RAE Consumption: If LC-MS indicates unreacted 1,7-naphthyridine-6-RAE after 16 hours, the issue is likely triplet quenching due to inadequate degassing. Ensure the vacuum manifold achieves < 0.5 mbar during the freeze-pump-thaw cycles.

  • Formation of 1,7-Naphthyridine Protodecarboxylation Byproduct: The presence of the des-carboxy 1,7-naphthyridine (C6-H) indicates that the radical is forming but failing to be intercepted by the Nickel catalyst. This is usually caused by an inactive Ni-complex. Ensure the

    
     is stored in a desiccator, as moisture degrades the pre-catalyst.
    
  • Chromatographic Tailing: 1,7-Naphthyridines strongly interact with the acidic silanol groups on standard silica gel due to the basicity of the N1 and N7 atoms. Solution: Pre-treat the silica gel column with 1-2% triethylamine (TEA) in hexanes prior to loading the sample, or utilize basic alumina for purification.

References

  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. ResearchGate. Available at:[Link]

  • Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase. US Patent 9695170B2.
  • Pyridazinyl amino derivatives as alk5 inhibitors. US Patent App. 20240018122A1.
  • Decarboxylative cross-coupling. Wikipedia. Available at: [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 1,7-Naphthyridine-6-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing the 1,7-naphthyridine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing the 1,7-naphthyridine scaffold.

1,7-Naphthyridine derivatives are privileged structural motifs in medicinal chemistry, serving as the core for potent kinase inhibitors (e.g., PIP4K2A, c-Met, FGFR) and PDE-4 inhibitors [1]. However, synthesizing the 1,7-naphthyridine-6-carboxylic acid core is notoriously challenging. Common issues include poor regioselectivity, severe resinification during cyclization, and product loss during ester hydrolysis. This guide provides field-proven methodologies, causal explanations for reagent selection, and self-validating protocols to maximize your synthetic yield.

Mechanistic Workflow & Troubleshooting Logic

The most scalable route to 1,7-naphthyridine-6-carboxylic acid involves the hydroformylation of a substituted 3-aminopyridine, followed by a Lewis acid-catalyzed cyclization with an acrylate to form an ester, which is subsequently hydrolyzed [2].

Workflow SM Starting Material (2-chloro-3-aminopyridine) Step1 Hydroformylation (Base, Solvent) SM->Step1 Int Intermediate (Formyl Pyridine) Step1->Int Step2 Cyclization with Acrylate (NaBF4, MeCN, 80°C) Int->Step2 YieldCheck Yield < 50% or Resinification? Step2->YieldCheck Ester 1,7-Naphthyridine-6-carboxylate Step3 Alkaline Hydrolysis (NaOH, MeOH, 70°C) Ester->Step3 Acid 1,7-Naphthyridine-6-carboxylic acid Step3->Acid YieldCheck->Ester No Opt Optimize Lewis Acid Avoid FeCl3/TiCl4 Use NaBF4 YieldCheck->Opt Yes Opt->Step2

Fig 1. Workflow and troubleshooting logic for 1,7-naphthyridine-6-carboxylic acid synthesis.

Quantitative Data: Optimizing the Cyclization Step

The choice of Lewis acid during the cyclization of the formyl pyridine intermediate with an acrylate is the single most critical factor dictating the yield. Strong Lewis acids trigger the polymerization of the acrylate and the degradation of the pyridine core, leading to intractable black tars.

Table 1: Effect of Lewis Acid and Conditions on Cyclization Yield

EntryLewis Acid (Equiv)SolventTemp (°C)Time (h)Yield (%)Empirical Observation
1FeCl₃ (1.5)Chlorobenzene12012< 10Severe resinification; product trapped in tar [4].
2AlCl₃ (1.7)Chlorobenzene90841 - 52Moderate yield; significant byproduct formation [4].
3NoneAcetonitrile8024TraceNo reaction; starting material recovered.
4NaBF₄ (1.5) Acetonitrile 80 16 68 - 72 Clean conversion; product easily precipitates [2].

Causality Note: Sodium tetrafluoroborate (


) acts as a mild, highly specific Lewis acid. It provides just enough coordination to the formyl oxygen to increase its electrophilicity for the incoming nucleophilic attack by the acrylate, without being harsh enough to catalyze unwanted radical polymerization or ring cleavage.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,7-Naphthyridine-6-carboxylate (Ester Core)
  • Preparation: In a nitrogen-purged reaction vessel, dissolve the formyl pyridine intermediate (1.0 eq) and

    
    -dimethylaminoethyl acrylate (1.3 eq) in anhydrous acetonitrile (6 mL/g of intermediate).
    
  • Catalysis: Add Sodium tetrafluoroborate (

    
    , 1.5 eq) in one portion.
    
  • Reaction: Heat the mixture to 80 °C and stir for 16 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete only when the formyl pyridine intermediate peak (UV 254 nm) is < 5% of the total area, and the target ester mass (e.g., m/z 237

    
     for the methyl ester) is the dominant peak [2]. Do not proceed if the intermediate is still present; add 0.2 eq of acrylate and stir for an additional 2 hours.
    
  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash twice with deionized water. Concentrate the organic layer until a slurry forms, then filter to isolate the yellow solid ester (Yield: ~68-72%).

Protocol B: Alkaline Hydrolysis to 1,7-Naphthyridine-6-carboxylic Acid
  • Hydrolysis: Suspend the ester (1.0 eq) in a 1:1 (v/v) mixture of Methanol and 1 N aqueous NaOH (8.0 eq).

  • Heating: Stir the reaction mixture at 70 °C for 5 hours.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting ester spot must completely disappear, replaced by a baseline spot (the sodium salt of the product).

  • Acidification (Critical Step): Concentrate the mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous layer with water. Using a calibrated pH meter , add 6 N aqueous HCl dropwise until the pH reaches exactly 2.0 - 3.0 [3].

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield the pure 1,7-naphthyridine-6-carboxylic acid.

Troubleshooting Guides & FAQs

Q: Why is my yield consistently below 40% during the cyclization step? A: Low yields here are almost always caused by thermal degradation (resinification). The 1,7-naphthyridine core requires precise electrophilic activation. If you are using strong Lewis acids like


 or 

, you will observe strong resinification of the reaction mixture [4]. Actionable Solution: Switch to a milder coordinating salt like

[2]. Maintain the reaction strictly at 80 °C in acetonitrile.

Q: I am losing all my product during the ester hydrolysis workup. Where is it going? A: The 1,7-naphthyridine-6-carboxylic acid is highly amphoteric. If you acidify the aqueous layer blindly using pH paper, you are likely over-acidifying the solution. Actionable Solution: If the pH drops below 1.5, the basic nitrogens on the naphthyridine ring become fully protonated, converting your precipitated product into a highly water-soluble hydrochloride salt that remains in the aqueous phase. Back-titrate carefully with 1 N NaOH to pH 2.5 to force the zwitterionic free acid to precipitate [3].

Q: Can I synthesize the 6-carboxylic acid directly from a precursor without the ester hydrolysis step? A: Yes. An alternative "recipe" utilizes methyl 5-amino-4-formylpicolinate as a starting material. By condensing this with a ketone/ester derivative, the cyclization directly yields the 1,7-naphthyridine core with the 6-carboxylate moiety already in place [5]. This bypasses late-stage functionalization, which is highly advantageous if your target molecule contains other base-sensitive functional groups.

Q: My LC-MS shows a mass corresponding to


 but the NMR is messy and shows aliphatic signals. What is happening? 
A:  You are likely dealing with a mixture of partially reduced intermediates (such as cis/trans isomers of a dihydro-naphthyridine). If your synthetic route passes through a saturated intermediate, an explicit oxidation step is required to fully aromatize the ring.
Actionable Solution: Verify the presence of the aromatic protons at the 5- and 8-positions in your 

NMR (typically sharp doublets around

8.0 - 9.5 ppm). If these are missing, treat your crude mixture with an oxidant like DDQ or Pd/C under an air atmosphere to drive the aromatization to completion.

References

  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem.
  • Method for synthesizing 1,7-naphthyridine derivative (WO2021120953A1). Google Patents.
  • Pyridazinyl amino derivatives as alk5 inhibitors (US20240018122A1). Google Patents.
  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H)-ones. ACS Publications.
  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry.
Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1,7-Naphthyridine-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic carboxylic acids. 1,7-Naphthyridine-6-carboxylic acid presents a unique thermodynamic challenge: its rigid, planar bicyclic core promotes strong intermolecular π-π stacking, while its amphoteric nature (containing both basic naphthyridine nitrogens and an acidic carboxylic acid group) leads to zwitterion formation at physiological pH.

This combination results in exceptionally high crystal lattice energy and poor hydration, causing the compound to rapidly crash out of aqueous media. This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic barriers, ensuring your assays and in vivo models yield reliable, reproducible data.

Part 1: Diagnostic Decision Tree

Before altering your formulation, you must align your solubility strategy with the constraints of your downstream application. Use the flowchart below to determine the optimal path.

G Start Solubility Issue: 1,7-Naphthyridine-6-carboxylic acid App What is the downstream application? Start->App InVitro In Vitro Assays (Cell Culture/Enzymatic) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Synthesis Chemical Synthesis App->Synthesis Sol1 Use DMSO stock (max 1% final) + BSA/Protein carrier InVitro->Sol1 Sol2 Use HP-β-CD complexation or PEG400/Tween 80 mixture InVivo->Sol2 Sol3 Formulate as Na+ salt (pH > 8) or use polar aprotic solvents Synthesis->Sol3

Caption: Decision tree for selecting a solubility strategy based on downstream applications.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 1,7-Naphthyridine-6-carboxylic acid immediately precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A1: This is a classic "solvent crash-out" phenomenon driven by the molecule's isoelectric point. The carboxylic acid group typically has a pKa around 4.3, while the naphthyridine nitrogens have pKa values ranging from 3.0 to 4.0 [1]. At pH 7.4, the molecule exists predominantly in a zwitterionic or neutral state, which minimizes its polarity and maximizes its propensity to self-aggregate via hydrogen bonding and π-stacking [2]. When the DMSO is diluted by water, the solvation shell collapses, and the high lattice energy drives rapid precipitation. Solution: Pre-formulate the compound in a co-solvent mixture before aqueous dilution, or utilize a carrier protein like BSA in your buffer to act as a hydrophobic sink.

Q2: I need to dose this compound in vivo (mice, IV administration). How can I achieve a concentration of 5 mg/mL without using toxic levels of DMSO? A2: For in vivo dosing, you must bypass the lattice energy barrier using complexation or micellar encapsulation rather than relying solely on solvent polarity. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. The hydrophobic cavity of HP-β-CD encapsulates the planar naphthyridine core, while its hydrophilic exterior ensures aqueous solubility. Alternatively, a GRAS (Generally Recognized As Safe) excipient blend of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline is a widely accepted standard for poorly soluble heterocycles[3].

Q3: Can I just adjust the pH of my water to force it into solution? A3: Yes, pH adjustment is the most thermodynamically efficient way to dissolve this compound, provided your downstream application can tolerate it. By raising the pH above 8.5 using NaOH or KOH, you fully deprotonate the carboxylic acid, forming a highly soluble sodium or potassium salt. Conversely, dropping the pH below 2.0 with HCl protonates the basic nitrogens, forming a soluble hydrochloride salt. Caution: If you dissolve it at pH 9.0 and then titrate back to pH 7.4, it will likely precipitate unless the concentration is extremely low (< 10 µM).

Part 3: Mechanistic Pathway of pH-Dependent Speciation

Understanding the protonation states of 1,7-Naphthyridine-6-carboxylic acid is critical for predicting its behavior in solution.

Speciation LowPH LowPH NeutralPH Neutral pH (~5-7) Zwitterionic Form (High Lattice Energy) LowPH->NeutralPH + OH- NeutralPH->LowPH + H+ HighPH HighPH NeutralPH->HighPH + OH- HighPH->NeutralPH + H+

Caption: pH-dependent speciation of 1,7-Naphthyridine-6-carboxylic acid affecting aqueous solubility.

Part 4: Quantitative Data Summary
Formulation StrategyPrimary MechanismEst. Max SolubilityBiocompatibilityBest Use Case
100% Aqueous Buffer (pH 7.4) None (Zwitterion state)< 0.05 mg/mLHighBaseline reference
pH Adjustment (pH > 8.5) Salt Formation (Anion)> 15 mg/mLLow (pH dependent)Chemical synthesis
20% HP-β-CD in Saline Host-Guest Complexation5 - 10 mg/mLHighIn vivo dosing (IV/PO)
5% DMSO / 95% Media Co-solvation0.5 - 1 mg/mLModerateIn vitro cell assays
5% DMSO / 40% PEG300 / 5% Tween 80 Micellar Encapsulation5 - 15 mg/mLModerateIn vivo dosing (IP/PO)
Part 5: Experimental Protocols
Protocol A: Preparation of a 5 mg/mL Formulation using HP-β-CD Complexation (In Vivo Ready)

Causality Focus: Cyclodextrin complexation requires energy (heat/sonication) to break the initial crystal lattice and allow the hydrophobic naphthyridine core to enter the cyclodextrin cavity.

  • Weighing: Accurately weigh 5.0 mg of 1,7-Naphthyridine-6-carboxylic acid into a clean glass vial.

  • Excipient Addition: Add 1.0 mL of a pre-prepared 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Disruption: Vortex vigorously for 2 minutes. The suspension will appear cloudy as the compound is dispersed but not yet complexed.

  • Thermodynamic Driving: Sonicate the vial in a water bath at 40°C for 30-45 minutes. The gentle heat increases molecular kinetic energy, facilitating the host-guest complexation without degrading the compound.

  • Self-Validation: Visually inspect the solution against a dark background. It should be optically clear. To self-validate, shine a laser pointer through the vial; the absence of a visible beam path (Tyndall effect) confirms there are no suspended micro-precipitates.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter (do not use nylon, as it may bind the compound via hydrogen bonding) before animal administration.

Protocol B: pH-Adjusted Co-Solvent Stock for In Vitro Assays

Causality Focus: Creating a concentrated salt in a polar aprotic solvent prevents precipitation upon subsequent aqueous dilution into cell media.

  • Base Addition: Suspend 10 mg of the compound in 900 µL of pure DMSO.

  • Salt Formation: Add 100 µL of 1M NaOH (aqueous). The high pH forces the formation of the sodium salt, while DMSO solvates the resulting ions.

  • Mixing: Vortex until completely clear. You now have a 10 mg/mL stock solution.

  • Dilution Strategy: When adding to cell culture media, ensure the media is highly buffered (e.g., with 25 mM HEPES) to absorb the slight pH bump. Add the stock dropwise while actively vortexing the media to prevent localized high-concentration zones that trigger nucleation.

Part 6: References
  • Center for Drug Evaluation and Research - Application Number: 215341Orig1s000 Pharmacology Review Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase (US9695170B2) Source: Google Patents URL:

Troubleshooting

Preventing decarboxylation of 1,7-Naphthyridine-6-carboxylic acid during heating

A Guide for Researchers on Preventing Thermal Decarboxylation This technical support guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Thermal Decarboxylation

This technical support guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the handling and reaction of 1,7-Naphthyridine-6-carboxylic acid, with a specific focus on preventing its thermal decarboxylation. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 1,7-Naphthyridine-6-carboxylic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aromatic and heterocyclic carboxylic acids like 1,7-Naphthyridine-6-carboxylic acid, this process is typically induced by heat. If unintended, this reaction leads to the formation of an unwanted byproduct (1,7-naphthyridine) and a lower yield of your desired product, compromising the integrity of your synthesis.

Q2: At what temperature does 1,7-Naphthyridine-6-carboxylic acid begin to decarboxylate?

While the exact melting point and decomposition temperature for 1,7-Naphthyridine-6-carboxylic acid are not extensively reported in publicly available literature, we can infer its thermal stability from related compounds. For instance, a similar derivative, ethyl 6,8-dimethyl-4-hydroxy-1,7-naphthyridine-3-carboxylate, has a melting point of 288-291°C with decomposition[1]. The synthesis of some naphthyridine carboxylic acids involves high-temperature cyclization steps, sometimes around 250°C in high-boiling solvents like Dowtherm A, which suggests the naphthyridine core itself is quite thermally stable[2]. However, the carboxylic acid moiety introduces a potential point of thermal instability. As a general precaution, it is advisable to avoid prolonged heating of 1,7-Naphthyridine-6-carboxylic acid above 150°C, especially in solution, unless the reaction is specifically intended to be a decarboxylation.

Q3: My reaction requires heating. How can I minimize the risk of decarboxylation?

When heating is unavoidable, several strategies can be employed to mitigate the risk of decarboxylation:

  • Use the Lowest Possible Temperature: Optimize your reaction to proceed at the minimum required temperature.

  • Minimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to gradual decarboxylation. Monitor your reaction closely and stop it as soon as it reaches completion.

  • Choice of Solvent: High-boiling point, inert solvents are generally preferred for high-temperature reactions. However, the solvent itself can sometimes influence the rate of decarboxylation. It is recommended to perform small-scale test reactions to determine the optimal solvent for your specific transformation that minimizes byproduct formation.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might occur at higher temperatures, though it may not directly inhibit thermal decarboxylation.

Troubleshooting Guide: Common Reactions and Decarboxylation Prevention

This section provides troubleshooting for common synthetic transformations involving 1,7-Naphthyridine-6-carboxylic acid where decarboxylation is a potential side reaction.

Issue 1: Amide Bond Formation (Amidation)

Problem: Low yield of the desired amide and isolation of 1,7-naphthyridine as a byproduct, especially when driving the reaction with heat.

Root Cause: Traditional amide coupling methods that require high temperatures to go to completion can induce thermal decarboxylation of the starting material.

Solution: Utilize Modern Coupling Reagents at Lower Temperatures.

Modern peptide coupling reagents are highly effective at room temperature or slightly elevated temperatures, thereby avoiding the conditions that lead to decarboxylation.

Coupling ReagentAdditive (if required)BaseTypical Temperature
HATU NoneDIPEA, N-Methylmorpholine0°C to Room Temperature
DCC/DIC HOBt, DMAPDIPEA, Triethylamine0°C to Room Temperature
POCl₃ or SOCl₂ PyridinePyridineLow Temperature

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a general method for amide bond formation that avoids high temperatures.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 1,7-Naphthyridine-6-carboxylic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Addition of Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture and stir.

  • Activation: In a separate container, dissolve HATU (1.1-1.3 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the HATU solution to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

G

A generalized workflow for low-temperature amide coupling.

Issue 2: Ester Formation (Esterification)

Problem: When attempting to form an ester, particularly with sterically hindered alcohols, high temperatures are often required, leading to decarboxylation.

Root Cause: Similar to amide coupling, classical esterification methods (like Fischer esterification) often require heat and strong acids, which can promote decarboxylation.

Solution: Employ Mild, Room-Temperature Esterification Methods.

Several methods allow for esterification to proceed under mild conditions.

  • Steglich Esterification: This method uses a carbodiimide (like DCC or DIC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is typically performed at room temperature.[3]

  • Yamaguchi Esterification: This is particularly useful for the synthesis of sterically hindered esters and involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[4]

Protocol 2: Steglich Esterification

This protocol provides a general procedure for esterification at room temperature.

  • Dissolution: Dissolve 1,7-Naphthyridine-6-carboxylic acid (1 equivalent), the desired alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous, non-protic solvent (e.g., DCM or THF).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: A precipitate of dicyclohexylurea (DCU) or diisopropylurea will form. Filter off the urea byproduct.

  • Purification: Concentrate the filtrate and purify the crude ester by column chromatography or distillation.

G

A decision-making diagram for experimental planning.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • G. Y. Lesher, M. D. Gruett, U.S.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.
  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.).
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. (n.d.).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).

Sources

Optimization

Technical Support Center: Metal Impurity Removal from 1,7-Naphthyridine-6-carboxylic Acid

Welcome to the Technical Support Center for downstream purification of 1,7-Naphthyridine-6-carboxylic acid. This guide is designed for researchers and drug development professionals facing challenges with residual transi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification of 1,7-Naphthyridine-6-carboxylic acid. This guide is designed for researchers and drug development professionals facing challenges with residual transition metals (such as Palladium, Ruthenium, or Copper) following catalytic synthesis.

The purification of this specific Active Pharmaceutical Ingredient (API) is notoriously difficult due to a dual-chemical challenge:

  • The Naphthyridine Core: The nitrogen atoms at the 1 and 7 positions act as powerful bidentate-like ligands, tightly chelating transition metals and resisting standard workup procedures[1].

  • The C6-Carboxylic Acid: The acidic moiety makes the molecule sensitive to pH changes and highly susceptible to unwanted binding with basic scavenging resins, leading to catastrophic yield losses.

Scavenging Decision Workflow

The physical state and solubility of your crude mixture dictate the most effective path for metal removal. Use the workflow below to determine whether solid-supported scavenging or liquid-liquid extraction is appropriate for your batch.

G Start Crude 1,7-Naphthyridine-6-carboxylic acid (High Metal Content) Solubility Soluble in Organic Solvent (e.g., THF, DMF)? Start->Solubility Scavenger Solid-Supported Scavenging (Si-TMT / Si-Thiol) Solubility->Scavenger Yes Aqueous Aqueous Workup (pH > 8, NaHCO3) Solubility->Aqueous No Filter Filter Scavenger Resin Scavenger->Filter Precipitate Isoelectric Precipitation (Adjust pH to ~4-5) Aqueous->Precipitate Clean Purified API (< 10 ppm Metal) Filter->Clean Precipitate->Clean

Decision workflow for metal impurity removal based on API solubility.

Troubleshooting Guides

Issue 1: High Palladium (Pd) retention after standard silica gel chromatography.

  • Causality: Standard unmodified silica gel relies on weak polar interactions. The nitrogen atoms in the naphthyridine structure act as strong ligands, binding tightly to the palladium catalyst and forming a thermodynamic sink that standard chromatography cannot break[1].

  • Solution: You must employ a solid-supported scavenger with a binding affinity (

    
    ) for Pd that exceeds that of the naphthyridine nitrogens. Trimercaptotriazine (TMT) or Dimercaptotriazine (DMT) functionalized silica (e.g., Si-TMT) provides multiple sulfur coordination sites that thermodynamically outcompete the nitrogen heterocycle for the metal[1][2].
    

Issue 2: Massive product loss (Yield < 40%) when using amine-functionalized silica scavengers.

  • Causality: 1,7-Naphthyridine-6-carboxylic acid contains a free carboxylic acid moiety. Amine-functionalized scavengers (like Si-Amine or Si-Trisamine) are basic. An acid-base reaction occurs upon contact, ionically binding your target API to the solid support alongside the metal. When you filter the resin, you are filtering out your product.

  • Solution: Switch exclusively to neutral scavengers such as Silica-Thiol (Si-Thiol) or Si-TMT. These scavenge metals via dative sulfur-metal bonds without altering the pH or interacting with the carboxylic acid group.

Issue 3: Batch scavenging with Si-TMT is leaving 50-100 ppm of metal in the product.

  • Causality: Batch stirring relies on random collision kinetics, which may not provide enough localized interaction energy to strip tightly bound Pd-naphthyridine complexes.

  • Solution: Transition from batch stirring to a fixed-bed cartridge format. Si-TMT used in a fixed bed can significantly outperform the identical quantity of Si-TMT in batch stirring due to the kinetic amplification and localized high-concentration gradients that fixed-bed formats offer[2].

Quantitative Data: Scavenger Performance Matrix

The following table summarizes the expected performance of various scavengers specifically applied to 1,7-Naphthyridine-6-carboxylic acid derivatives.

Scavenger / MethodFunctional GroupAffinity for Pd/RuAPI Recovery (%)Mechanistic Notes
Si-TMT TrimercaptotriazineVery High> 95%Neutral pH prevents API carboxylic acid binding; outcompetes N-heterocycle[1][2].
Si-Thiol 1-PropanethiolHigh> 90%Excellent general scavenger; slightly lower kinetic affinity than TMT[2].
Activated Carbon N/A (Porous Carbon)Moderate50 - 70%High risk of non-specific adsorption of the naphthyridine core[1].
Si-Amine PropylamineLow< 40%Avoid. Basic amine ionically binds the C6-carboxylic acid, causing massive API loss.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these step-by-step methodologies. Each protocol includes a self-validating analytical checkpoint.

Protocol A: Fixed-Bed Silica-TMT Scavenging (Continuous Flow)

Use this protocol when your crude API is fully soluble in polar aprotic solvents (e.g., DMF, THF, or 2-MeTHF).

  • Preparation: Dissolve the crude 1,7-Naphthyridine-6-carboxylic acid in a suitable organic solvent to achieve a homogeneous solution (typically 0.1 M).

  • Equilibration: Prepare a Si-TMT Solid Phase Extraction (SPE) cartridge. Equilibrate the cartridge by passing 3–5 bed volumes of the pure solvent through the fixed bed to swell the silica matrix[2].

  • Loading & Elution: Load the API solution onto the cartridge. Allow it to elute via gravity or low-pressure flow (approx. 1-2 mL/min). Causality: The slow flow rate maximizes residence time, allowing the TMT ligands to kinetically strip the metal from the naphthyridine nitrogens.

  • Washing: Wash the cartridge with 2 additional bed volumes of solvent to ensure complete recovery of the unbound API.

  • Isolation: Concentrate the combined eluents in vacuo.

  • Validation Check: Analyze the pre- and post-elution solutions via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A successful run must demonstrate a >95% reduction in metal levels, dropping below the standard 10 ppm threshold for pharmaceutical intermediates.

Protocol B: pH-Shift Isoelectric Precipitation

Use this protocol if the API is poorly soluble in organic solvents, or to clear bulk metal prior to final polishing.

  • Basification: Suspend the crude solid in Ethyl Acetate and add an equal volume of 0.5 M Aqueous Sodium Bicarbonate (

    
    ).
    
  • Partitioning: Stir vigorously for 30 minutes. The basic pH (>8) deprotonates the C6-carboxylic acid, driving the molecule into the aqueous phase as a highly soluble sodium salt. Lipophilic metal-phosphine complexes remain in the organic layer.

  • Separation: Separate the layers in a separatory funnel. Discard the organic layer.

  • Filtration: Filter the aqueous phase through a Celite pad to remove insoluble Pd(0) black or colloidal metal oxides.

  • Isoelectric Precipitation: Transfer the aqueous filtrate to a reactor. Under vigorous stirring, slowly add 1 M HCl dropwise until the isoelectric point (approx. pH 4.0 - 5.0) is reached. Causality: At this pH, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and forcing controlled crystallization.

  • Validation Check: Filter the precipitated solid, wash with cold water, and dry under vacuum. The resulting solid should exhibit a sharp melting point and an ICP-MS reading of <10 ppm residual metal.

Frequently Asked Questions (FAQs)

Q: Can I use crystallization alone to remove the palladium catalyst? A: While crystallization can reduce overall impurity levels, the palladium-naphthyridine complex often co-crystallizes with the free API, concentrating the impurity in the final product lattice[1]. Scavenging prior to crystallization is highly recommended.

Q: How do I determine the maximum binding capacity of the scavenger for scale-up? A: The theoretical maximum binding capacity is determined by stirring a mixture of the scavenger (1 eq.) and a metal salt (2.5–4 eq.) in an organic solvent overnight, then analyzing the filtered resin for metal content via microanalysis[3]. However, when dealing with tightly bound N-heterocycle complexes, kinetic activity (contact time and ligand affinity) is a far more critical factor than theoretical loading capacity[2].

Q: My process uses mathematical models for scale-up. Are these scavengers compatible with predictive modeling? A: Yes. Batch isotherm, kinetic, and fixed-bed trial data can be applied to mathematical models for performance characterization and scale-up, ensuring a smooth transfer of the metal impurity removal process from the lab to the plant[4].

References

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams Source: Johnson Matthey Technology Review URL:[Link]

  • Metal Scavenger User Guide Source: Biotage URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1,7-Naphthyridine-6-carboxylic Acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1,7-Naphthyridine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1,7-Naphthyridine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a plausible, predicted ¹H NMR dataset. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogs. The objective is to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation of this and similar compounds.

The Critical Role of ¹H NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and relative number of protons within a molecule.[1] For N-heterocyclic compounds like 1,7-naphthyridines, ¹H NMR is indispensable for confirming regiochemistry and substitution patterns, which are crucial for understanding structure-activity relationships (SAR).

The 1,7-naphthyridine core is of significant interest due to its presence in various biologically active compounds. The precise placement of substituents, such as the carboxylic acid group at the 6-position, profoundly influences the molecule's electronic properties and, consequently, its interaction with biological targets. Therefore, a thorough understanding of its ¹H NMR spectrum is essential for both synthetic confirmation and further development.

Predicted ¹H NMR Spectral Data for 1,7-Naphthyridine-6-carboxylic Acid

The following table summarizes the predicted ¹H NMR spectral data for 1,7-Naphthyridine-6-carboxylic acid. The prediction is based on the analysis of substituent effects in pyridine and naphthyridine systems. The protons on the pyridine ring (H-2, H-3, H-4) are expected to be in the downfield region due to the deshielding effect of the aromatic system and the nitrogen atoms. The carboxylic acid group, being an electron-withdrawing group, is expected to further deshield the adjacent protons, particularly H-5 and H-8.

Disclaimer: The following data is a plausible prediction based on established substituent effects in similar heterocyclic systems and is intended for illustrative purposes.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
COOH12.0 - 13.0br s-1H
H-89.55s-1H
H-29.15dd4.3, 1.81H
H-48.60dd8.4, 1.81H
H-58.35s-1H
H-37.70dd8.4, 4.31H
Rationale for Predicted Chemical Shifts and Coupling Constants:
  • COOH: The carboxylic acid proton is expected to appear as a broad singlet in the far downfield region (10-13 ppm), a characteristic feature for this functional group.[2]

  • H-8: This proton is peri to the carboxylic acid group and adjacent to a nitrogen atom, leading to significant deshielding and a predicted downfield shift to around 9.55 ppm. It is expected to be a singlet as there are no adjacent protons.

  • H-2 & H-4: These protons are alpha and gamma to the N-1 nitrogen, respectively, which results in their downfield chemical shifts. The expected coupling pattern is a doublet of doublets for each, arising from coupling to H-3 and a long-range coupling to each other.

  • H-5: This proton is adjacent to the carbon bearing the carboxylic acid group. The electron-withdrawing nature of the carboxyl group will deshield this proton, shifting it downfield. It is predicted to be a singlet.

  • H-3: This proton is beta to the N-1 nitrogen and is expected to be the most upfield of the ring protons. It will appear as a doublet of doublets due to coupling with H-2 and H-4.

  • Coupling Constants: The predicted coupling constants are typical for pyridine-like systems, with ortho coupling (H-3/H-4) being the largest (around 8.4 Hz), meta coupling (H-2/H-4) being smaller (around 1.8 Hz), and ortho coupling in the other ring (H-2/H-3) being around 4.3 Hz.[3]

Comparative Analysis with Alternative Compounds

To contextualize the predicted data for 1,7-Naphthyridine-6-carboxylic acid, it is instructive to compare it with the known ¹H NMR data of structurally related compounds.

Comparison with Unsubstituted 1,6-Naphthyridine
Comparison with Pyridine-4-carboxylic acid N-oxide

The ¹H NMR spectrum of Pyridine-4-carboxylic acid N-oxide in DMSO-d6 shows signals in the aromatic region.[5] The presence of the N-oxide and the carboxylic acid influences the chemical shifts of the ring protons. This comparison highlights the significant deshielding effect of both the nitrogen atoms within the ring and the electron-withdrawing substituent.

The key takeaway from these comparisons is the pronounced influence of the carboxylic acid group on the chemical shifts of the neighboring protons, a critical factor in the spectral assignment of substituted naphthyridines.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of 1,7-Naphthyridine-6-carboxylic acid.

Objective: To obtain a high-resolution ¹H NMR spectrum for the structural confirmation of 1,7-Naphthyridine-6-carboxylic acid.

Materials:

  • 1,7-Naphthyridine-6-carboxylic acid (approx. 5 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tube

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5 mg of 1,7-Naphthyridine-6-carboxylic acid into a clean, dry vial. The use of a deuterated solvent like DMSO-d₆ is recommended due to the expected low solubility of the carboxylic acid in less polar solvents like CDCl₃.[6]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 14 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

Visualizing the Structure and Workflow

To aid in the understanding of the ¹H NMR data and the experimental process, the following diagrams have been generated.

Caption: Structure of 1,7-Naphthyridine-6-carboxylic acid with proton numbering.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh ~5 mg of sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D 1H Spectrum lock_shim->acquire ft_phase Fourier Transform & Phasing acquire->ft_phase calibrate Calibrate to solvent peak (2.50 ppm) ft_phase->calibrate integrate Integrate signals calibrate->integrate analyze Analyze shifts, multiplicities, & couplings integrate->analyze report report analyze->report Final Report

Caption: Workflow for ¹H NMR data acquisition and analysis.

Conclusion

This guide has provided a comprehensive overview of the ¹H NMR characterization of 1,7-Naphthyridine-6-carboxylic acid. While based on a predicted spectrum, the analysis and comparisons with related structures offer a solid foundation for interpreting experimental data. The detailed protocol and workflows are designed to ensure high-quality data acquisition, which is crucial for the unambiguous structural elucidation of novel compounds in a research and development setting.

References

  • ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra...[Link]

  • Elsevier. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. [Link]

  • Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. [Link]

  • MDPI. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. [Link]

  • Canadian Science Publishing. (n.d.). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ResearchGate. (n.d.). Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the...[Link]

  • PMC. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. [Link]

  • University of Puget Sound. (2022, March 9). ¹H NMR Chemical Shifts. [Link]

  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]

  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

  • MDPI. (2000, June 27). Spectral Characteristics of 2,7-Naphthyridines. [Link]

  • ResearchGate. (2025, August 8). 1,6- and 1,7-naphthyridines III . ¹³ C-NMR analysis of some hydroxy derivatives. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Educator.com. (n.d.). ¹H NMR Chemical Shifts. [Link]

  • Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Rutgers University. (2019, January 24). A simple >¹> H NMR method for determining the σ-donor properties of N-heterocyclic carbenes. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. [Link]

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Comparative

Advanced IR Spectroscopy Guide: Identifying 1,7-Naphthyridine-6-carboxylic Acid vs. Structural Analogs

As drug discovery programs increasingly rely on fused bicyclic nitrogen heterocycles—particularly for the development of novel kinase inhibitors—the precise structural verification of these scaffolds becomes a critical q...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on fused bicyclic nitrogen heterocycles—particularly for the development of novel kinase inhibitors—the precise structural verification of these scaffolds becomes a critical quality control bottleneck. While Mass Spectrometry (MS) is excellent for confirming molecular weight, it is virtually blind to regioisomerism.

For identifying 1,7-Naphthyridine-6-carboxylic acid , Infrared (IR) spectroscopy serves as a rapid, highly definitive diagnostic tool. This guide objectively compares the IR spectral performance of 1,7-naphthyridine-6-carboxylic acid against two closely related structural alternatives: Quinoline-6-carboxylic acid and 1,8-Naphthyridine-3-carboxylic acid . By analyzing the causality behind vibrational shifts, researchers can build a self-validating framework for structural confirmation.

Mechanistic Principles of Spectral Differentiation

The fundamental challenge in distinguishing naphthyridine regioisomers and quinoline analogs lies in their nearly identical molecular weights and similar functional groups. However, IR spectroscopy exploits the subtle electronic and steric differences imposed by the position of the nitrogen atoms within the aromatic rings.

  • The Carboxylic Acid Dimerization: In the solid state, heterocyclic carboxylic acids form strongly hydrogen-bonded dimers. This intermolecular interaction broadens the O-H stretching band and shifts the C=O stretch. The exact frequency of the C=O stretch is modulated by the electron-withdrawing effect of the specific nitrogen positions in the fused ring system[1].

  • Aromatic Dipole Moments: The placement of the second nitrogen atom in naphthyridines alters the dipole moments of the aromatic C=C and C=N bonds, resulting in distinct stretching frequencies in the 1600–1400 cm⁻¹ region compared to single-nitrogen quinolines[2].

  • The Ultimate Fingerprint (C-H Out-of-Plane Bending): The most authoritative region for differentiating these isomers is the out-of-plane (OOP) bending region (900–700 cm⁻¹). The frequency of these bands is strictly dictated by the number of adjacent hydrogen atoms on the aromatic ring. Because 1,7-naphthyridine has a highly asymmetric substitution pattern, it produces a highly specific, tri-modal spectral signature[3].

Comparative IR Spectral Data

The following table synthesizes the quantitative IR absorption data, highlighting the critical diagnostic peaks used to differentiate 1,7-naphthyridine-6-carboxylic acid from its alternatives.

Vibrational Mode1,7-Naphthyridine-6-carboxylic acidQuinoline-6-carboxylic acid1,8-Naphthyridine-3-carboxylic acidStructural Causality
O-H Stretch 3400–2500 cm⁻¹ (Broad)3419–2968 cm⁻¹ (Broad)[2]3469–3387 cm⁻¹[1]Broadening is caused by intermolecular hydrogen bonding (dimerization) of the carboxylic acid group.
C=O Stretch ~1720 cm⁻¹1714–1723 cm⁻¹[2]1746–1754 cm⁻¹[1]Shifted by the electronic withdrawing effects and specific hydrogen-bonding networks dictated by N-atom placement.
Aromatic C=C / C=N 1600–1400 cm⁻¹1622–1573 cm⁻¹[2]1688–1611 cm⁻¹[1]The dipole moment of the C=N bonds varies based on the relative position and symmetry of the nitrogens.
C-H Out-of-Plane Bending 853, 819, 783 cm⁻¹ [3]~804 cm⁻¹ [2]~830–840 cm⁻¹ Dictated by adjacent protons. 1,7-naphthyridine shows 3 bands due to an isolated H (C-8), two adjacent H's (C-5, C-6), and three adjacent H's (C-2, C-3, C-4)[3].

Diagnostic Workflow

To systematize the identification process, the following logical workflow illustrates how a spectroscopist isolates the identity of the heterocycle by moving from the functional group region down to the highly specific fingerprint region.

IR_Workflow Start Unknown Heterocyclic Carboxylic Acid Prep Sample Preparation (ATR-FTIR) Start->Prep Acquire Spectral Acquisition (4000-400 cm⁻¹) Prep->Acquire CheckCOOH Functional Group Region (3500-1700 cm⁻¹) Acquire->CheckCOOH IsCOOH O-H (3300-2500 cm⁻¹) C=O (~1720 cm⁻¹) CheckCOOH->IsCOOH CheckCore Fingerprint Region (1600-700 cm⁻¹) IsCOOH->CheckCore Branch17 1,7-Naphthyridine Core OOP: 853, 819, 783 cm⁻¹ CheckCore->Branch17 Isolated H (C-8) Branch18 1,8-Naphthyridine Core OOP: ~830-840 cm⁻¹ CheckCore->Branch18 Symmetric N BranchQuin Quinoline Core OOP: ~804-835 cm⁻¹ CheckCore->BranchQuin Single N

Figure 1: Logical workflow for IR spectral differentiation of heterocyclic carboxylic acids.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture will artificially broaden the O-H stretch and obscure the critical C-H stretching region (~3000 cm⁻¹).

Step 1: System Readiness & Background Validation

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Run a background scan (air).

  • Causality: Establishing a clean baseline allows the software to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1650 cm⁻¹), which would otherwise mask the carboxylic acid O-H stretch and the aromatic C=N stretches.

Step 2: Sample Application

  • Action: Place 1–2 mg of dry 1,7-Naphthyridine-6-carboxylic acid powder directly onto the center of the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~50–80 pressure units).

  • Causality: Solid-state IR requires intimate mechanical contact with the ATR crystal to ensure the evanescent IR wave penetrates the sample. Insufficient pressure leads to weak signal-to-noise ratios, particularly in the diagnostic 900–700 cm⁻¹ fingerprint region.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal mathematical compromise. It provides enough detail to distinguish closely spaced aromatic C=C/C=N stretches (1600–1400 cm⁻¹) while maintaining a high signal-to-noise ratio without requiring excessive scan times.

Step 4: Data Verification & Baseline Correction

  • Action: Inspect the baseline of the raw spectrum. If it slopes upward at lower wavenumbers, apply an automatic baseline correction algorithm.

  • Causality: Baseline tilt is a known physical artifact in ATR-FTIR caused by the wavelength-dependent penetration depth of the IR beam (deeper penetration at lower wavenumbers). Correcting this ensures accurate peak picking for the critical 853, 819, and 783 cm⁻¹ OOP bending modes[3].

References

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines International Journal of Chemical and Physical Sciences URL: [Link]

  • One-pot Synthesis and Antimicrobial Activity of Novel Naphthyridine Derivatives Researcher.Life URL: [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water Journal of the Mexican Chemical Society (SciELO) URL:[Link]

Sources

Validation

Comparative Guide: Biological Efficacy of 1,7-Naphthyridine vs. Quinoline Carboxylic Acids

Executive Summary & Chemical Rationale As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic scaffold hopping is critical for optimizing drug candidates and overcoming metabolic liabilities....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic scaffold hopping is critical for optimizing drug candidates and overcoming metabolic liabilities. A classic dilemma in medicinal chemistry is the selection between the highly privileged Quinoline Carboxylic Acid (QCA) core and its bioisostere, the 1,7-Naphthyridine (1,7-ND) scaffold.

While QCAs are the foundational pharmacophore for fluoroquinolone antibiotics and potent human dihydroorotate dehydrogenase (hDHODH) inhibitors like Brequinar, the introduction of a second nitrogen atom in the 1,7-ND system fundamentally shifts the molecule's electronic distribution, pKa, and hydrogen-bonding capacity[1]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their distinct target engagements and providing validated experimental protocols to aid in rational drug design.

Mechanistic Divergence & Target Engagement

Dihydroorotate Dehydrogenase (DHODH) Inhibition

hDHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis, making it a prime target for antiviral, immunosuppressive, and oncological therapies. QCA derivatives are classical inhibitors that occupy the hydrophobic ubiquinone-binding channel. The carboxylic acid moiety of the QCA forms a critical salt bridge with R136 and a hydrogen bond with Q47[2].

However, to overcome metabolic liabilities and improve lipophilic efficiency (LipE), researchers have successfully utilized scaffold hopping to 1,7-naphthyridines. Structural optimization has shown that 1,7-ND analogs can achieve potent hDHODH inhibition by forming a novel, highly specific hydrogen bond with Tyrosine 356 (Y356) in the binding pocket—a conformational interaction not accessible to standard QCAs[2].

Kinase Inhibition & Hinge-Binding Superiority

Beyond DHODH, the 1,7-naphthyridine core exhibits superior efficacy in kinase inhibition. The specific orientation of the nitrogen atoms in the 1,7-ND isomer allows it to act as an excellent bidentate hinge-binder in the ATP-binding pocket of kinases[1]. Consequently, 1,7-NDs have been successfully developed as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Tpl2 kinase—targets where traditional QCAs often struggle with off-target toxicity or poor geometric fit[1][3].

Quantitative Efficacy Profile

The following table summarizes the comparative biological efficacy of optimized QCA and 1,7-ND analogs based on recent preclinical evaluations.

Scaffold ClassRepresentative CompoundPrimary TargetTarget IC50 (nM)Oral Bioavailability (F%)Key Structural Interaction
Quinoline Carboxylic Acid Analog 41hDHODH9.71 ± 1.456%Salt bridge with R136, H-bond with Q47[2]
Quinoline Carboxylic Acid Analog 43hDHODH26.2 ± 1.8N/AWater-mediated H-bond with T63[2]
1,7-Naphthyridine Analog 46hDHODH28.3 ± 3.3N/ANovel H-bond with Y356[2]
1,7-Naphthyridine Various DerivativesPIP4K2A / KinasesTarget-dependentVariableBidentate hinge-binding[3]

Validated Experimental Methodologies

To accurately assess the biological efficacy of these scaffolds, laboratory protocols must be meticulously designed to prevent artifacts caused by the physical properties of planar heterocycles (e.g., auto-fluorescence or redox interference).

Protocol A: hDHODH Enzymatic Inhibition Assay (Colorimetric)

Causality: We utilize a continuous colorimetric assay tracking the reduction of 2,6-dichloroindophenol (DCIP). DCIP acts as the terminal electron acceptor in place of ubiquinone. Its reduction causes a measurable decrease in absorbance at 600 nm, providing a direct, real-time readout of DHODH enzymatic activity. Self-Validating Mechanism: The inclusion of a No-Enzyme Blank ensures that the test compounds do not spontaneously reduce the DCIP dye (preventing false positives). Simultaneously, a Brequinar Positive Control validates that the hDHODH enzyme is active and the assay is sensitive to known ubiquinone-site competitors.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate (substrate).

  • Compound Plating: Dispense QCA and 1,7-ND compounds (in DMSO) into a 96-well plate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Control Assembly: Designate wells for the No-Enzyme Blank (buffer + DCIP + compound) and the Positive Control (Brequinar + enzyme + DCIP).

  • Enzyme Addition: Add recombinant hDHODH (final concentration ~10 nM) to the appropriate wells and pre-incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add DCIP (final concentration 50 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression of the initial velocity slopes.

Protocol B: Kinase TR-FRET Screening for 1,7-Naphthyridines

Causality: Because 1,7-naphthyridines are highly conjugated systems, they frequently exhibit auto-fluorescence that confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true target-binding signal. Self-Validating Mechanism: The ratiometric nature of TR-FRET (Emission at 665 nm / Emission at 615 nm) inherently normalizes well-to-well variations in assay volume or minor compound precipitation, ensuring the calculated IC50 reflects true biological efficacy.

  • Incubation: Incubate the target kinase (e.g., PIP4K2A) with the 1,7-ND inhibitor and a biotinylated tracer ligand for 60 minutes at room temperature.

  • Detection Mix: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Equilibration: Allow 30 minutes for the FRET complex to stabilize.

  • Acquisition: Excite the plate at 340 nm. Apply a 100 µs delay, then read emissions at 615 nm and 665 nm. Calculate the FRET ratio to determine the extent of compound displacement.

Pathway & Workflow Visualizations

DHODH_Pathway Sub Dihydroorotate (Substrate) Enz Human DHODH (Mitochondrial Enzyme) Sub->Enz Binds Active Site Prod Orotate (Pyrimidine Precursor) Enz->Prod Oxidation Ubi Ubiquinone (Co-factor) Enz->Ubi Electron Transfer QCA Quinoline Carboxylic Acids (Binds Ubiquinone Pocket) QCA->Enz Competitive Inhibition ND 1,7-Naphthyridines (Novel Y356 H-Bond) ND->Enz Allosteric/H-bond Inhibition

Diagram of the hDHODH pyrimidine biosynthesis pathway and distinct inhibitor binding modes.

Assay_Workflow Step1 1. Compound Prep DMSO stocks to avoid precipitation Step2 2. Assay Assembly Add DHODH, DHO, and DCIP Step1->Step2 Step3 3. Kinetic Readout Absorbance at 600 nm for 10 min Step2->Step3 Step4 4. Self-Validation Check no-enzyme blank for auto-reduction Step3->Step4 Step5 5. Data Analysis Non-linear regression for IC50 Step4->Step5

Self-validating high-throughput screening workflow for colorimetric enzyme inhibition assays.

References

1.2 - PMC 2.1 - Benchchem 3.3 - Benchchem

Sources

Comparative

A Comprehensive Guide to the Spectroscopic Differentiation of 1,7-Naphthyridine Isomers

Naphthyridines (diazanaphthalenes) are a class of bicyclic heteroaromatics comprising two fused pyridine rings. Among the six possible positional isomers, 1,7-naphthyridine (pyrido[3,4-b]pyridine) serves as a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Naphthyridines (diazanaphthalenes) are a class of bicyclic heteroaromatics comprising two fused pyridine rings. Among the six possible positional isomers, 1,7-naphthyridine (pyrido[3,4-b]pyridine) serves as a highly privileged scaffold in drug discovery and materials science. However, distinguishing the 1,7-isomer from its positional analogs (e.g., 1,5-, 1,6-, and 1,8-naphthyridines) or resolving its substituted regioisomers requires a rigorous, multi-modal spectroscopic approach.

This guide provides an in-depth, objective comparison of the spectroscopic techniques used to characterize 1,7-naphthyridine isomers, detailing the physical causality behind the data and providing self-validating experimental protocols.

The Spectroscopic Analytical Workflow

To achieve unambiguous structural elucidation, researchers must integrate data across multiple spectroscopic domains. NMR provides the definitive regiochemical map, IR confirms the contiguous proton arrangement, UV-Vis validates the extended π-conjugation, and Mass Spectrometry (MS) maps the skeletal stability.

Workflow cluster_0 Primary Structural Elucidation cluster_1 Secondary Confirmation Start Unknown Naphthyridine Sample NMR 1H & 13C NMR (Spin Systems & Deshielding) Start->NMR IR FT-IR Spectroscopy (C-H Out-of-Plane Bending) Start->IR MS Tandem Mass Spectrometry (HCN / C2H2 Loss Patterns) NMR->MS UV UV-Vis Spectroscopy (π-π* Bathochromic Shifts) IR->UV Assign Isomer Identification (e.g., 1,7-Naphthyridine) MS->Assign UV->Assign

Logical workflow for the multi-modal spectroscopic differentiation of naphthyridine isomers.

Nuclear Magnetic Resonance (NMR): The Regiochemical Gold Standard

Causality & Mechanistic Theory

The placement of the two nitrogen atoms in the fused ring system drastically alters the electronic shielding of the adjacent protons. In 1,7-naphthyridine, the nitrogen atoms reside at positions 1 and 7. The proton at position 8 (H8) is uniquely situated between the two rings and directly adjacent to the N7 atom. Because it lacks any ortho-coupling partners and is subjected to intense electron withdrawal from the adjacent nitrogen, H8 is highly deshielded and appears as a distinct, isolated singlet at approximately 9.66 ppm in CDCl₃[1].

Furthermore, the asymmetric nature of the 1,7-isomer breaks the molecule into two distinct spin systems: an AMX system for the protons on the first ring (H2, H3, H4) and an AX system for the remaining protons on the second ring (H5, H6)[1]. This contrasts sharply with symmetric isomers like 1,5-naphthyridine, which exhibit two identical AMX systems.

NMR_Logic Acquire Acquire 1H NMR (CDCl3) CheckH8 Is there an isolated singlet > 9.5 ppm? Acquire->CheckH8 CheckSpin Are AMX and AX spin systems present? CheckH8->CheckSpin Yes (H8) Other Evaluate for 1,5-, 1,6-, or 1,8-Isomers CheckH8->Other No Isomer17 1,7-Naphthyridine Confirmed CheckSpin->Isomer17 Yes (H2-H3-H4 & H5-H6) CheckSpin->Other No

1H NMR decision tree for identifying the 1,7-naphthyridine core based on spin systems.

Comparative NMR Data Summary
Isomer CoreN-Atom PositionsExpected 1H NMR Spin SystemsDiagnostic Peak (CDCl₃)
1,7-Naphthyridine 1, 7AMX (H2, H3, H4), AX (H5, H6), Singlet (H8)~9.66 ppm (H8 singlet)[1]
1,6-Naphthyridine 1, 6AMX (H2, H3, H4), AX (H7, H8), Singlet (H5)~9.27 ppm (H5 singlet)[2]
1,5-Naphthyridine 1, 5Two identical AMX systems (Symmetric)Symmetric multiplets
1,8-Naphthyridine 1, 8Two identical AMX systems (Symmetric)Symmetric multiplets

Note: For substituted 1,7-naphthyridines (e.g., 5-bromo-8-methoxy-1,7-naphthyridine), the substitution eliminates specific protons, altering the spin system. For instance, substitution at C5 and C8 leaves H2, H3, H4 (AMX) and H6 (singlet)[3].

Vibrational (IR) & Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: Probing the Skeletal Framework

Infrared spectroscopy provides a direct readout of the substitution pattern through C-H out-of-plane deformation vibrations in the 900–700 cm⁻¹ region. The 1,7-naphthyridine core contains three distinct isolated proton environments. Consequently, its IR spectrum exhibits three corresponding diagnostic bands[1]:

  • 853 cm⁻¹ : Out-of-plane bending of the isolated hydrogen at C8.

  • 819 cm⁻¹ : Bending of the two adjacent hydrogens at C5 and C6.

  • 783 cm⁻¹ : Bending of the three adjacent hydrogens at C2, C3, and C4.

Isomers with different contiguous proton counts will lack this specific tripartite spectral signature, making IR a rapid orthogonal validation tool.

UV-Vis Spectroscopy: Mapping π-Conjugation

The electronic transitions of naphthyridines are characterized by π → π* transitions, categorized into α, ρ, and β bands. The extended conjugation of the 1,7-naphthyridine core results in a significant bathochromic (red) shift compared to monocyclic analogs like pyridine[1].

Compoundα-band (nm)ρ-band (nm)β-band (nm)
1,7-Naphthyridine 312301261
6-Amino-1,7-Naphthyridine 376286238
Pyridine (Reference) 251192175

Data recorded in spectrophotometric grade methanol[1]. The intensities of these bands typically follow the order β > ρ > α.

Mass Spectrometry: Fragmentation Fingerprinting

While positional isomers share the same exact mass, their MS/MS fragmentation pathways differ due to the relative stabilities of the radical cations formed during ionization. In electron ionization (EI) and tandem mass spectrometry (MS/MS), a primary dissociation channel for diazanaphthalenes is the neutral loss of hydrogen cyanide (HCN, 27 Da) and acetylene (C₂H₂, 26 Da)[4].

The proximity of the nitrogen atoms in the 1,7-isomer dictates the sequential loss pattern. Fragmentation often favors the expulsion of HCN from the pyridine ring lacking the initial charge localization, followed by a subsequent C₂H₂ or HCN loss depending on the stability of the resulting fragment[2]. Comparing the relative abundance of the [M-HCN]⁺ and[M-C₂H₂]⁺ ions allows for the differentiation of 1,7-naphthyridine from isomers where consecutive HCN losses are sterically or electronically favored.

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems.

Protocol A: ¹H and ¹³C NMR Acquisition

Objective: Unambiguous assignment of the 1,7-naphthyridine spin systems.

  • Sample Preparation : Dissolve 5–10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)[3].

  • Instrument Setup : Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer[5]. Lock onto the deuterium frequency of CDCl₃.

  • Shimming & Tuning : Perform gradient shimming.

    • Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If the peak is broad or asymmetric, re-shim the Z1 and Z2 gradients to prevent artificial signal overlap that could obscure the AMX/AX splitting patterns.

  • Acquisition : Acquire the ¹H spectrum using a standard 90° pulse sequence, 16–32 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the isolated H8 proton[5].

  • Data Processing & Validation : Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct the spectrum.

    • Self-Validation Check: Integrate the signals. The total integration must equal exactly 6 protons for the unsubstituted core. The solvent residual peak must appear exactly at 7.26 ppm[3].

Protocol B: UV-Vis Absorption Analysis

Objective: Determination of α, ρ, and β band bathochromic shifts.

  • Sample Preparation : Prepare a 10 µM solution of the naphthyridine isomer in spectrophotometric grade methanol.

  • Baseline Correction : Fill two matched 1 cm quartz cuvettes with pure methanol. Place them in the sample and reference beams of a double-beam spectrophotometer and run a baseline scan from 200 nm to 500 nm.

    • Self-Validation Check: The baseline absorbance must not deviate by more than ±0.005 AU across the target spectrum.

  • Acquisition : Replace the sample cuvette with the 10 µM analyte solution. Record the absorption spectrum.

  • Validation : Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εlc). The β-band should exhibit the highest intensity (log ε > 4.0), confirming the primary π → π* transition of the bicyclic system[1].

References

  • Srivastava, K. P., Singh, I., & Kumari, A. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences. URL: [Link]

  • "Isomer effects on neutral-loss dissociation channels of nitrogen-containing heterocycles." Researcher.Life. URL:[Link]

Sources

Validation

Optimizing Analytical Workflows for 1,7-Naphthyridine-6-carboxylic Acid: A Comprehensive Guide to Reference Standard Selection and Validation

As medicinal chemistry increasingly leverages bicyclic heteroaromatics to navigate complex target spaces, the naphthyridine scaffold has emerged as a privileged structure. Specifically, 1,7-Naphthyridine-6-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly leverages bicyclic heteroaromatics to navigate complex target spaces, the naphthyridine scaffold has emerged as a privileged structure. Specifically, 1,7-Naphthyridine-6-carboxylic acid and its derivatives are critical intermediates and core pharmacophores in the development of novel kinase inhibitors and anti-infective agents.

For researchers, scientists, and drug development professionals, the analytical quantification of this compound—whether for active pharmaceutical ingredient (API) impurity profiling or pharmacokinetic (PK) bioanalysis—requires rigorous methodology. The foundation of this methodology is the selection of an appropriate reference standard. This guide objectively compares the performance of various reference standard grades and provides a field-proven, self-validating experimental protocol for LC-MS/MS analysis.

Comparative Analysis of Reference Standard Grades

The analytical fidelity of any chromatographic or mass spectrometric assay is fundamentally limited by the quality of its reference standard. Selecting the wrong grade can lead to systemic bias in quantitative assays, resulting in regulatory rejection or flawed PK models.

Below is an objective comparison of the four primary tiers of 1,7-Naphthyridine-6-carboxylic acid reference standards available to analytical scientists.

Standard GradeMinimum PurityTraceability & CertificationIsotopic EnrichmentPrimary Application & Best Use Case
Certified Reference Material (CRM) ≥ 99.5%ISO 17034 / ISO/IEC 17025; qNMR validatedN/ARegulatory Submissions: API release testing, clinical batch release, and formal method validation.
Primary Standard (Analytical Grade) ≥ 98.0%CoA provided; Mass balance characterizedN/AMethod Development: Routine Quality Control (QC), early-phase stability indicating assays.
Working Standard (Research Grade) ≥ 95.0%Basic CoA (HPLC-UV/MS only)N/ADiscovery Phase: In vitro screening, early dose-ranging studies, synthesis optimization.
Stable Isotope-Labeled (SIL) Standard ≥ 98.0%CoA provided≥ 99% (e.g.,

or

)
Bioanalysis (LC-MS/MS): Internal standard for correcting matrix effects and extraction recovery in plasma/serum.
Mechanistic Insight: Why Grade Matters

The amphoteric nature of 1,7-Naphthyridine-6-carboxylic acid—possessing both basic nitrogen atoms in the aromatic rings and an acidic carboxylic acid moiety—makes it highly susceptible to forming salts or co-crystallizing with trace counter-ions (e.g., formate, trifluoroacetate) during synthesis. CRMs utilize Quantitative NMR (qNMR) to account for these invisible counter-ions and residual water, providing a true "mass fraction" rather than just a chromatographic purity area percent. Relying solely on Research Grade materials for late-stage quantification often overestimates the active analyte concentration due to these undetected mass contributors.

Reference Standard Qualification Pathway

To trust a reference standard, one must understand how it is validated. The following workflow illustrates the self-validating logic used to elevate a synthesized batch of 1,7-Naphthyridine-6-carboxylic acid to a Certified Reference Material.

Qualification A Raw Material Synthesis (1,7-Naphthyridine-6-carboxylic acid) B Initial Purity Assessment (HPLC-UV / LC-MS) A->B  Screening C Structural Elucidation (1H-NMR, 13C-NMR, HRMS) B->C  >98% Purity D Quantitative NMR (qNMR) Mass Balance Approach C->D  Confirmed Structure E Certification as CRM (ISO 17034 Compliance) D->E  Assay Value Assigned

Fig 1: Step-by-step qualification workflow for certifying a reference standard.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

When quantifying 1,7-Naphthyridine-6-carboxylic acid in complex biological matrices (e.g., human plasma), the analytical method must be robust against matrix-induced ion suppression. The following protocol is designed as a self-validating system , incorporating a Stable Isotope-Labeled (SIL) internal standard and strict adherence to the.

Causality-Driven Sample Preparation

Objective: Extract the analyte from plasma while precipitating proteins that would otherwise foul the UHPLC column.

  • Spiking the Internal Standard: Aliquot 50 µL of human plasma into a microcentrifuge tube. Immediately add 10 µL of SIL-1,7-Naphthyridine-6-carboxylic acid (100 ng/mL in 50% Methanol).

    • Causality: Adding the SIL standard before any extraction steps ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the standard. The ratio of their MS responses remains constant, self-correcting for recovery errors.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (4°C) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile strips the hydration shell from plasma proteins, causing them to denature and precipitate. The cold temperature thermodynamically favors precipitation while preventing analyte degradation. The addition of formic acid disrupts protein-analyte binding by protonating the carboxylic acid moiety of the analyte, ensuring it partitions completely into the organic supernatant.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

UHPLC-MS/MS Conditions

Objective: Achieve baseline separation from endogenous phospholipids and optimal ionization.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Mechanistic Rationale: 1,7-Naphthyridine-6-carboxylic acid has a pKa of ~3.5-4.5 for the carboxylic acid and ~5.0 for the basic naphthyridine nitrogens [2]. By buffering the mobile phase to pH ~2.7 with 0.1% Formic Acid, the carboxylic acid is fully protonated (neutralized), which prevents it from eluting too early in the void volume. Simultaneously, the basic nitrogens are protonated, providing a pre-formed positive charge that drastically enhances sensitivity in Positive Electrospray Ionization (ESI+) mode.

System Suitability and Validation (Self-Validation Mechanisms)

To comply with, the protocol must prove its own reliability during every run:

  • Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of the analyte spiked post-extraction versus the analyte spiked into neat solvent. The SIL standard must demonstrate a normalized matrix factor between 0.85 and 1.15.

  • Incurred Sample Reanalysis (ISR): Select 10% of the actual study samples and re-analyze them on a different day. The results must be within 20% of the original values. This proves the method is stable in real-world biological samples, not just in artificial calibration spikes.

Bioanalytical S1 Plasma Sample + SIL Internal Standard S2 Protein Precipitation (Acetonitrile, 4°C) S1->S2 S3 Centrifugation & Supernatant Extraction S2->S3 S4 UHPLC Separation (C18, Acidic Mobile Phase) S3->S4 S5 ESI-MS/MS Detection (MRM Mode) S4->S5 S6 Data Analysis & PK Profiling S5->S6

Fig 2: LC-MS/MS Bioanalytical workflow demonstrating the self-validating sample processing chain.

Conclusion

The analytical success of evaluating 1,7-Naphthyridine-6-carboxylic acid hinges entirely on the intersection of reference standard quality and mechanistic method design. For regulatory submissions, investing in a qNMR-characterized CRM is non-negotiable to avoid mass-balance discrepancies. For bioanalysis, integrating a SIL standard with a pH-controlled, causality-driven extraction protocol ensures that the data generated is both scientifically rigorous and fully compliant with global regulatory expectations.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 1,6-Naphthyridine-5-carboxylic acid (Structural Proxy for Physicochemical Properties) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Elemental analysis and composition verification of naphthyridine derivatives

Orthogonal Composition Verification of Naphthyridine Derivatives: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with nitrogen-rich heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Composition Verification of Naphthyridine Derivatives: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with nitrogen-rich heterocycles. Naphthyridine derivatives—such as 1,8-naphthyridines—are highly privileged scaffolds in drug discovery, exhibiting potent antibacterial, anticancer, and anticonvulsant activities[1]. However, their high nitrogen-to-carbon ratios and highly stable aromaticity present unique challenges for composition verification.

Relying on a single analytical method often leads to blind spots. For instance, traditional Elemental Analysis (EA) can suffer from incomplete combustion of the naphthyridine core, while Liquid Chromatography (LC) may completely miss co-crystallized inorganic salts[2]. To establish a self-validating analytical system, we must employ an orthogonal triad: Advanced CHNS-O Elemental Analysis, Absolute Quantitative 1H NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS). This guide objectively compares these methodologies, explaining the causality behind experimental choices to ensure the scientific integrity of your purity assessments.

Advanced CHNS-O Elemental Analysis: Overcoming Combustion Resistance

The Causality: Naphthyridines are notoriously resistant to standard combustion due to their stable, nitrogen-rich aromatic systems. Incomplete combustion traps carbon and generates unpredictable nitrogen oxides (NOx), skewing the C/N ratio. To counter this, an advanced CHNS-O analyzer utilizes a dynamic oxygen dosing system and a specific oxidation catalyst (e.g., Vanadium Pentoxide, V2O5) to force complete conversion into CO2, H2O, and NOx. A subsequent copper reduction column is mandatory to quantitatively convert all NOx back to N2 gas for accurate Thermal Conductivity Detection (TCD)[2].

Self-Validating Protocol:

  • Micro-Weighing: Accurately weigh 1.0–3.0 mg of the naphthyridine derivative into a high-purity tin capsule using an ultra-microbalance (±0.1 µg resolution).

  • Catalyst Integration: Add ~1.0 mg of V2O5 directly into the tin capsule. Causality: The V2O5 acts as a localized oxygen donor and oxidation catalyst, preventing carbon trapping during the flash combustion of the heterocycle.

  • Flash Combustion: Drop the sealed capsule into the combustion reactor (maintained at 1000–1050 °C) synchronized with a precisely timed pulse of high-purity O2 gas.

  • NOx Reduction: Route the resulting gas mixture through a copper reduction reactor at 650 °C to reduce all NOx species to N2 and scrub excess O2.

  • Separation & Detection: Separate the N2, CO2, and H2O gases via a GC column and quantify using a TCD. Validate the run using a NIST-certified nitrogen-rich standard (e.g., sulfanilamide) to ensure the system's calibration factor remains stable[2].

Absolute Quantitative 1H NMR (qNMR): The Primary Ratio Method

The Causality: While EA provides bulk elemental composition, it cannot distinguish between structural isomers or quantify specific organic impurities that share the same empirical formula. Furthermore, fractional water or residual solvents can artificially alter EA results. qNMR solves this by offering absolute quantification without requiring a reference standard of the analyte itself. Because the area under an NMR resonance is directly proportional to the number of nuclei, qNMR acts as a nearly universal, orthogonal purity assay[3].

Self-Validating Protocol:

  • Internal Standard (IS) Selection: Choose a highly pure, traceable IS (e.g., Maleic acid or DSS). Causality: The IS must be soluble in the same deuterated solvent (e.g., DMSO-d6) and possess a resonance peak that does not overlap with the naphthyridine's aromatic protons (typically found between 7.0–9.0 ppm).

  • Co-Weighing: Weigh ~10.0 mg of the naphthyridine sample and ~5.0 mg of the IS into the same vial using a microbalance. Record exact masses.

  • Acquisition Parameters: Acquire the 1H NMR spectrum using a 90° excitation pulse. Causality: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and accurate integration[3].

  • Processing & Purity Calculation: Phase and baseline correct the spectrum manually. Integrate the IS peak and a distinct, well-resolved naphthyridine peak. Calculate absolute purity using the mass, molecular weight, number of protons, and integral ratios.

High-Resolution Mass Spectrometry (HRMS): Exact Mass Confirmation

The Causality: Neither EA nor qNMR can definitively confirm the exact empirical formula of a novel synthesized derivative, especially when dealing with halogenated naphthyridines. HRMS (using Q-TOF or Orbitrap analyzers) provides sub-ppm mass accuracy, confirming the molecular ion's exact mass and isotopic pattern.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (with 0.1% Formic acid) to a final concentration of 1 µg/mL.

  • Ionization: Inject the sample into an Electrospray Ionization (ESI) source in positive ion mode. Causality: Naphthyridines possess basic nitrogen atoms that readily accept protons [M+H]+ in acidic mobile phases.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–1000) at high resolution (R > 60,000). Compare the observed m/z with the theoretical exact mass to confirm the formula.

Comparative Performance & Quantitative Data Analysis

To demonstrate the necessity of this orthogonal approach, below is a comparative performance matrix, followed by simulated validation data for a representative batch of a synthesized 2-amino-1,8-naphthyridine derivative.

Table 1: Analytical Technique Performance Comparison

Analytical TechniquePrimary Detection TargetQuantitative PrecisionSample RequiredDetects Inorganic Salts?Detects Structural Isomers?
Advanced CHNS-O EA Bulk elemental composition± 0.3% absolute1–3 mgYes (as mass deficit)No
Absolute qNMR Organic purity, residual solvents± 1.0% relative5–15 mgNo (unless ECIC used)Yes
HRMS (ESI-TOF) Exact mass, empirical formulaSub-ppm mass accuracy< 0.1 mgNoNo (unless LC separated)

Table 2: Orthogonal Purity Assessment of a Naphthyridine Batch

ParameterAdvanced CHNS-O EAAbsolute qNMRHRMS (Q-TOF)
Measured Value C: 66.10%, H: 4.34%, N: 20.23%98.2% ± 0.5% (vs. Maleic Acid)m/z 264.1135[M+H]+
Theoretical Value C: 66.07%, H: 4.38%, N: 20.27%100.0%m/z 264.1132 [M+H]+
Deviation/Error ΔC: +0.03%, ΔH: -0.04%, ΔN: -0.04%1.8% Organic ImpurityMass Error: 1.1 ppm
Conclusion Passes ±0.4% acceptance criteriaConfirms trace solvent presenceConfirms empirical formula

Data Interpretation: While the EA data suggests a highly pure compound (deviations well within the standard ±0.4% acceptance limit[2]), the qNMR data reveals a 1.8% organic impurity (likely residual synthesis solvent invisible to EA's bulk C/H/N counting). This highlights why qNMR and EA must be used in tandem.

Orthogonal Verification Workflow

The following diagram illustrates the logical relationship and workflow of the self-validating analytical triad.

G A Synthesized Naphthyridine Derivative B CHNS-O Elemental Analysis (Bulk Composition & Salts) A->B C Absolute qNMR (Organic Purity & Isomers) A->C D HRMS (LC-MS/MS) (Exact Mass & Formula) A->D E Data Integration & Purity Assessment B->E C->E D->E F Verified Pharmaceutical Grade Compound E->F

Orthogonal composition verification workflow for naphthyridine derivatives.

References

  • [3] Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • [2] Kandioller, W., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, RSC Publishing. URL:[Link]

  • [1] Leonard, J. T., et al. "Synthesis and pharmacological activities of 1,8-naphthyridine derivatives." Biological and Pharmaceutical Bulletin, PubMed. URL:[Link]

Sources

Validation

Introduction to 1,7-Naphthyridine-6-carboxylic acid and its Spectroscopic Significance

An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 1,7-Naphthyridine-6-carboxylic acid The naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, is a significant "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 1,7-Naphthyridine-6-carboxylic acid

The naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, is a significant "privileged structure" in medicinal chemistry.[1] The specific arrangement of the nitrogen atoms gives rise to ten potential isomers, with the 1,7- and 1,8-naphthyridine cores being extensively explored in drug discovery.[1] While the 1,8-naphthyridine scaffold is prominent in many established antibacterial and anticancer agents, derivatives of 1,7-naphthyridine have demonstrated considerable promise in therapeutic areas such as oncology, particularly as kinase inhibitors.[1][2]

1,7-Naphthyridine-6-carboxylic acid, the subject of this guide, is a key heterocyclic compound. The electronic properties of its conjugated system, influenced by the nitrogen atoms and the carboxylic acid group, can be effectively probed using UV-Visible (UV-Vis) absorption spectroscopy. This technique provides valuable insights into the electronic transitions within the molecule, which is fundamental for understanding its photophysical properties and potential applications in various scientific domains, including drug development.[3] An analysis of its UV-Vis spectrum allows for comparisons with other heterocyclic systems, aiding in the rational design of novel therapeutic agents.

This guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 1,7-Naphthyridine-6-carboxylic acid. It outlines a detailed experimental protocol for spectral acquisition, presents inferred spectral data based on analogous compounds, and offers a comparative analysis with related naphthyridine derivatives.

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol describes a robust methodology for obtaining the UV-Vis absorption spectrum of 1,7-Naphthyridine-6-carboxylic acid. The procedure is designed to ensure accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 1,7-Naphthyridine-6-carboxylic acid

  • Solvents: HPLC-grade ethanol and dimethyl sulfoxide (DMSO)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of 1,7-Naphthyridine-6-carboxylic acid in DMSO.

    • From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution with the chosen solvent (e.g., ethanol or DMSO).[4]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).[5]

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent (blank) to be used for the sample.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the absorbance.[6]

  • Sample Measurement:

    • Rinse a separate cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.[3][4]

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution in DMSO prep2 Create Serial Dilutions in Ethanol/DMSO prep1->prep2 meas1 Baseline Correction with Solvent Blank prep2->meas1 inst1 Warm-up Spectrophotometer inst2 Set Wavelength Range (200-800 nm) inst1->inst2 inst2->meas1 meas2 Measure Sample Absorbance meas1->meas2 analysis1 Identify λmax meas2->analysis1 analysis2 Apply Beer-Lambert Law analysis1->analysis2

Caption: Experimental workflow for UV-Vis spectral acquisition.

Inferred UV-Vis Absorption Data for 1,7-Naphthyridine-6-carboxylic acid

Unconjugated carboxylic acids typically absorb around 210 nm.[7] However, when conjugated to a larger π-system like the naphthyridine core, this will lead to a significant bathochromic (red) shift to longer wavelengths.[8] Furthermore, the electronic spectra of similar compounds, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have been analyzed in different solvents, showing distinct absorption bands.[9] Based on this, we can anticipate that 1,7-Naphthyridine-6-carboxylic acid will exhibit multiple absorption bands in the UV region, likely corresponding to π→π* transitions within the aromatic system. The solvent polarity is also expected to influence the position of these bands.[10]

SolventAnticipated λmax (nm)Electronic Transition
Ethanol~280-320π→π
DMSO~285-325π→π

Comparative Analysis with Alternative Naphthyridine Derivatives

To provide context for the inferred spectral data, it is useful to compare it with the experimentally determined UV-Vis absorption data of other naphthyridine derivatives.

CompoundSolventλmax (nm)Reference
1,7-Naphthyridine-6-carboxylic acid (Inferred) Ethanol~280-320Inferred
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acidEthanolMultiple bands, analysis performed[9]
1,6-Naphthyridine DerivativesVariousShow solvatochromism[11][12]
1,8-Naphthyridine DerivativesVariousRich photophysical properties[13]

The comparison reveals that naphthyridine derivatives generally exhibit complex absorption spectra with multiple bands, and their photophysical properties are sensitive to structural modifications and the solvent environment. The presence of substituents and the position of the nitrogen atoms within the bicyclic system play a crucial role in determining the exact absorption maxima.

Conclusion

This guide has provided a comprehensive overview of the anticipated UV-Vis absorption properties of 1,7-Naphthyridine-6-carboxylic acid. While direct experimental data is not currently available in the public domain, a detailed analysis of related compounds and fundamental spectroscopic principles allows for a reliable inference of its spectral characteristics. The provided experimental protocol offers a standardized approach for obtaining its spectrum, which would be a valuable addition to the scientific literature. A comparative analysis with other naphthyridine derivatives highlights the rich and varied photophysical properties of this important class of heterocyclic compounds. Further experimental and computational studies are warranted to fully elucidate the electronic structure and spectral behavior of 1,7-Naphthyridine-6-carboxylic acid.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025, November 12). MDPI. Retrieved from [Link]

  • Synthesis of benzo[c][3][14]naphthyridine derivatives | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue Engineering. Retrieved from [Link]

  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research. Retrieved from [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025, January 1). ResearchGate. Retrieved from [Link]

  • UV−visible absorption spectra and fluorescence spectra (λ ex = 430 nm;... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, structures and photophysical properties of luminescent copper(i) and platinum(ii) complexes with a flexible naphthyridine-phosphine ligand. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Ultraviolet Spectra of Heteroorganic Compounds. (n.d.). DTIC. Retrieved from [Link]

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002, June 15). PubMed. Retrieved from [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). RSC Publishing. Retrieved from [Link]

  • UV-VIS Absorption spectroscopy. (n.d.). Unknown Source. Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). SpringerLink. Retrieved from [Link]

  • Typical UV spectra of the different compound types -from left to right... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Unknown Source. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University. Retrieved from [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024, February 1). PMC. Retrieved from [Link]

  • 7.10: Spectroscopy of Carboxylic Acid Derivatives. (2025, March 6). Chemistry LibreTexts. Retrieved from [Link]

  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (n.d.). Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). OpenStax. Retrieved from [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 27). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1,7-Naphthyridine-6-carboxylic acid

Comprehensive Safety and Handling Protocol for 1,7-Naphthyridine-6-carboxylic Acid As a Senior Application Scientist, I recognize that the safe handling of advanced chemical intermediates is just as critical as the exper...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 1,7-Naphthyridine-6-carboxylic Acid

As a Senior Application Scientist, I recognize that the safe handling of advanced chemical intermediates is just as critical as the experimental design itself. 1,7-Naphthyridine-6-carboxylic acid (CAS: 1368175-86-3 / 168542-35-6) is a highly valuable structural motif in modern drug discovery, frequently utilized as a core scaffold in the development of novel kinase inhibitors and anti-infective agents.

However, its unique physicochemical properties require rigorous, self-validating safety protocols. This guide provides drug development professionals with a definitive, field-proven methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Identification & Mechanistic Causality

While exhaustive in vivo toxicity data for every specific substituted naphthyridine is continually evolving, structural activity relationships (SAR) and standard Global Harmonized System (GHS) classifications dictate that naphthyridine-carboxylic acid derivatives must be handled as potent irritants[1][2].

  • Skin and Eye Irritation (H315, H319): The basicity of the nitrogen atoms within the heteroaromatic naphthyridine ring allows the molecule to interact with and disrupt the lipid bilayers of cellular membranes, causing localized acute irritation upon contact[2].

  • Respiratory Tract Irritation (H335): Inhalation of the fine crystalline dust can cause severe mucosal irritation. This is driven by the compound's localized pH effects upon dissolution in the aqueous environment of the respiratory tract[3][4].

  • Solvent-Mediated Penetration (The "Trojan Horse" Effect): In biochemical assays, this compound is frequently dissolved in aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents act as highly efficient carrier vehicles, drastically increasing the dermal bioavailability of the naphthyridine core. This necessitates a shift from standard barrier protection to advanced chemical resistance protocols.

Quantitative Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks outlined above, the following PPE specifications must be strictly adhered to. The quantitative breakthrough times are established baselines for handling the compound in both its dry powder form and in standard organic solvent solutions.

PPE CategorySpecification & MaterialQuantitative Standard / Breakthrough TimeMechanistic Justification
Gloves (Primary) Nitrile rubber (Minimum thickness: 0.11 mm)> 480 minutes (for solid powder)Provides an excellent, continuous electrostatic barrier against dry crystalline powder[3].
Gloves (Secondary) Heavy-duty Butyl rubber or Double-Nitrile> 120 minutes (for DMSO/DMF solutions)Mandatory when handling the compound in aprotic solvents to prevent carrier-mediated dermal absorption.
Eye Protection Tight-fitting chemical safety gogglesANSI Z87.1 or EN 166 compliantPrevents ingress of aerosolized dust particulates and solvent micro-splashes[4].
Respiratory N95 / P2 Particulate Respirator≥ 95% filtration efficiency (0.3 µm)Required if handling outside of a validated fume hood or if bulk dust generation is expected[2].
Body Protection Flame-retardant lab coat (100% Cotton)N/A (Anti-static property prioritized)Prevents electrostatic buildup, which can ignite solvent vapors or cause fine powders to scatter.

Standard Operating Procedure: Handling and Transfer

Every protocol in the laboratory must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are fully met.

Step 1: System Validation & Environmental Preparation

  • Validation: Verify the chemical fume hood monitor displays a face velocity of 80-100 feet per minute (fpm). Do not uncap the reagent if the flow alarm is active.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Place an anti-static weighing boat on the analytical balance to prevent powder aerosolization.

Step 2: PPE Integrity Check & Donning

  • Validation: Inflate primary nitrile gloves manually to check for micro-tears before donning.

  • Don the flame-retardant lab coat, ANSI-compliant safety goggles, and primary gloves. If handling stock solutions, don your secondary pair of heavy-duty gloves.

Step 3: Precision Weighing and Transfer

  • Open the reagent bottle strictly within the validated fume hood boundary.

  • Use a grounded, stainless-steel spatula to transfer the 1,7-Naphthyridine-6-carboxylic acid. Crucial: Avoid plastic spatulas, which generate static electricity and cause the lipophilic powder to repel and scatter.

  • Seal the weighing boat or vial before removing it from the balance area to isolate the compound.

Step 4: Decontamination & Verification

  • Wipe down the balance and spatulas with a solvent that effectively dissolves naphthyridines (e.g., 70% Ethanol or Isopropanol), followed by a standard soap and water wash[3].

  • Validation: Perform a visual inspection of the workspace under standard lighting to ensure no crystalline residue remains.

Process Visualization

PPE_Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Engineering Controls (Fume Hood at 80-100 fpm) PPE->Vent Handle Chemical Handling (Anti-static Weighing) Vent->Handle Decon Decontamination (70% EtOH / Soap) Handle->Decon Dispose Waste Disposal (Incineration) Decon->Dispose

Operational workflow and exposure control gates for handling 1,7-Naphthyridine-6-carboxylic acid.

Spill Response and Decontamination Plan

In the event of a localized spill, execute the following protocol to prevent aerosolization and cross-contamination:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Containment (Solid Spill): Do not sweep dry powder, as this aerosolizes the chemical. Lightly mist the spilled powder with water or 70% ethanol to suppress dust[4].

  • Collection: Use damp, absorbent paper towels to carefully wipe up the dampened powder.

  • Secondary Cleaning: Scrub the contaminated surface with a detergent solution, followed by a final wipe with isopropanol to remove any residual lipophilic traces[3].

  • Disposal: Place all contaminated cleaning materials into a sealed, labeled hazardous waste bag.

Waste Management and Disposal Strategy

1,7-Naphthyridine-6-carboxylic acid and its derivatives must never be discharged into the municipal sewer system[1].

  • Solid Waste: Collect unreacted solid and contaminated consumables (gloves, paper towels, weighing boats) in a dedicated, leak-proof hazardous waste container labeled "Toxic/Irritant Solid Waste - Naphthyridine Derivatives."

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be segregated. Store in high-density polyethylene (HDPE) carboys with secondary containment.

  • Destruction Method: The mandated method of disposal is high-temperature incineration equipped with an afterburner and a flue gas scrubber. This ensures the complete thermal destruction of the compound and neutralizes the toxic nitrogen oxides (NOx) generated during combustion[2][4].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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